Vofopitant Dihydrochloride
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNRXILPJNISEM-FFUVTKDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168538 | |
| Record name | Vofopitant dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168266-51-1 | |
| Record name | Vofopitant dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vofopitant dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VOFOPITANT DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Rise and Fall of Vofopitant Dihydrochloride: A Technical History of a Potent NK1 Receptor Antagonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Vofopitant Dihydrochloride, also known by its development code GR205171, emerged from research programs in the 1990s as a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. Initially investigated for its broad-spectrum anti-emetic properties, its development trajectory later shifted towards its potential as an anxiolytic for treating conditions such as social phobia and post-traumatic stress disorder (PTSD). Despite promising preclinical data and early clinical findings, Vofopitant ultimately did not achieve market approval. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, detailing its mechanism of action, key experimental findings, and the signaling pathways it modulates.
Discovery and Historical Development
The discovery of Vofopitant was rooted in the broader exploration of tachykinin receptor antagonists as a novel class of therapeutic agents.[1] Substance P, the endogenous ligand for the NK1 receptor, was identified as a key neurotransmitter in pathways related to pain, inflammation, and emesis.[1][2] This led pharmaceutical companies to pursue the development of non-peptide NK1 receptor antagonists to overcome the poor pharmacokinetic properties of early peptide-based antagonists.[3]
Vofopitant (GR205171) was developed by Glaxo Wellcome (now GlaxoSmithKline) as a follow-up compound to earlier NK1 receptor antagonists.[4] Its chemical structure, (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride, was optimized for high affinity and selectivity for the human NK1 receptor.[4]
Initial preclinical studies demonstrated its potent anti-emetic effects in various animal models, positioning it as a promising candidate for preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4][5] Subsequently, the recognition of the NK1 receptor's role in the central nervous system's response to stress and anxiety led to the investigation of Vofopitant for psychiatric disorders.[6] Clinical trials were conducted to evaluate its efficacy in social phobia and PTSD. However, the compound did not demonstrate sufficient efficacy in these later-stage trials to warrant regulatory approval and its development was ultimately discontinued.[6]
Mechanism of Action
Vofopitant is a competitive antagonist of the NK1 receptor.[6] The NK1 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by the neuropeptide Substance P.[7] The binding of Substance P to the NK1 receptor primarily activates the Gq/11 family of G-proteins.[7]
This activation initiates a downstream signaling cascade beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC).[7]
The activation of this pathway ultimately leads to various cellular responses, including neuronal excitation, smooth muscle contraction, and the release of pro-inflammatory mediators. By competitively blocking the binding of Substance P to the NK1 receptor, Vofopitant inhibits this entire signaling cascade.
Quantitative Data
Binding Affinity
Vofopitant demonstrates high affinity for the NK1 receptor across multiple species, with a particularly high affinity for the human receptor. Its selectivity for the NK1 receptor over other neurokinin receptors (NK2, NK3) is also notable.
| Species | Receptor | Binding Affinity (pKi) | Reference |
| Human | NK1 | 10.6 | [8] |
| Rat | NK1 | 9.5 | [8] |
| Ferret | NK1 | 9.8 | [8] |
| - | NK2 | <5.0 (pIC50) | [8] |
| - | NK3 | <5.0 (pIC50) | [8] |
Table 1: Vofopitant Binding Affinities
Pharmacokinetic Profile
Pharmacokinetic data for Vofopitant has been generated in both preclinical species and humans. The following table summarizes key available parameters.
| Species | Dose | Route | Cmax | Tmax | t1/2 (half-life) | Bioavailability | Reference |
| Healthy Volunteers | 200 mg | Oral | - | 20-90 min | ~1 h | ~16% | [9] |
| Healthy Volunteers | 600 mg | Oral | - | - | - | 50% | [10] |
Table 2: Pharmacokinetic Parameters of Vofopitant and Related Compounds (Note: Data for Vofopitant is limited in publicly available literature; some data from related compounds is included for context.)
Clinical Efficacy
Clinical trials evaluated Vofopitant for the prevention of postoperative nausea and vomiting (PONV).
| Study | Indication | Comparator | Primary Endpoint | Result | Reference |
| Diemunsch et al. (1999) | PONV after major gynecological surgery | Placebo | Control of PONV over 24 hours | Vofopitant (25 mg i.v.) showed greater control of PONV than placebo. | [5] |
Table 3: Clinical Trial Results for Anti-emetic Efficacy of Vofopitant
Vofopitant was also investigated for the treatment of social anxiety disorder.
| Study | Indication | Comparator(s) | Primary Endpoint | Result | Reference |
| Furmark et al. | Social Phobia | Citalopram (B1669093), Placebo | Reduction in social anxiety symptoms | Short-term administration of Vofopitant (5 mg) and citalopram alleviated social anxiety. | [11] |
Table 4: Clinical Trial Results for Anxiolytic Efficacy of Vofopitant (Note: Detailed quantitative outcomes from this study are not readily available in the public domain.)
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating the anti-emetic potential of drug candidates.[12][13][14]
-
Animals: Male ferrets are commonly used.
-
Housing: Animals are housed individually with free access to food and water, except for a brief fasting period before dosing.
-
Emetic Challenge: Cisplatin (B142131) is administered intravenously or intraperitoneally at a dose typically ranging from 5 to 10 mg/kg.[14]
-
Drug Administration: Vofopitant or vehicle is administered via a clinically relevant route (e.g., oral or intravenous) at a specified time before the cisplatin challenge.
-
Observation: The animals are observed for a defined period (e.g., 4-8 hours for acute emesis, up to 72 hours for delayed emesis), and the number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Elevated Plus-Maze in Gerbils
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[15][16][17] Gerbils are considered a good model for studying NK1 receptor antagonists due to the similarity of their NK1 receptors to humans.[18]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[19]
-
Animals: Male Mongolian gerbils are often used.
-
Drug Administration: Vofopitant or vehicle is administered intraperitoneally at various doses (e.g., 0.3, 1.0, 5.0 mg/kg) 30 minutes prior to testing.
-
Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period, typically 5 minutes.[18]
-
Data Collection: The session is recorded, and software is used to track the animal's movement. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the control group.
Conclusion
This compound represents a well-characterized, potent, and selective NK1 receptor antagonist. Its history illustrates a common trajectory in drug development, where an initial therapeutic indication (anti-emesis) gives way to exploration in other areas (anxiolytic) based on an evolving understanding of the target's role in pathophysiology. While Vofopitant did not ultimately reach the market, the extensive preclinical and clinical research conducted with this compound has significantly contributed to our understanding of the NK1 receptor system and its therapeutic potential. The data and methodologies detailed in this guide serve as a valuable resource for researchers and professionals in the ongoing development of novel therapeutics targeting the neurokinin pathways.
References
- 1. Tachykinin NK1 receptor antagonists act centrally to inhibit emesis induced by the chemotherapeutic agent cisplatin in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antiemetic activity of the NK1 receptor antagonist GR205171 in the treatment of established postoperative nausea and vomiting after major gynaecological surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of 19 double-blind placebo-controlled studies in social anxiety disorder (social phobia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of the new benzodiazepine antagonist Ro 15-1788 in man following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. mmpc.org [mmpc.org]
- 17. protocols.io [protocols.io]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Vofopitant Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant Dihydrochloride (B599025) (GR205171A) is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. It has been investigated for its potential therapeutic applications in a variety of conditions, including emesis, anxiety, and post-traumatic stress disorder. This technical guide provides a comprehensive overview of a viable synthetic pathway for Vofopitant Dihydrochloride, detailing the preparation of key intermediates and the final assembly of the target molecule. The information presented herein is intended for an audience with a strong background in synthetic organic chemistry.
This compound: Core Synthesis Strategy
The synthesis of this compound can be conceptually divided into the preparation of two key fragments, followed by their coupling and final salt formation. The core fragments are:
-
2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (B60974): This aromatic aldehyde contains the characteristic trifluoromethyltetrazole moiety.
-
(2S,3S)-2-phenylpiperidin-3-amine: This chiral piperidine (B6355638) derivative provides the stereochemical framework of the final molecule.
The overall synthetic approach culminates in the reductive amination of the benzaldehyde (B42025) intermediate with the chiral piperidine, followed by conversion to the dihydrochloride salt.
Synthesis of Key Intermediates
Synthesis of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
The synthesis of this crucial aldehyde intermediate is a multi-step process commencing from 4-benzyloxyaniline.
Experimental Protocol:
-
Step 1: Acylation of 4-benzyloxyaniline. 4-benzyloxyaniline is acylated with trifluoroacetyl chloride in the presence of triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) to yield the corresponding amide.
-
Step 2: Formation of the Iminochloride. The resulting amide is treated with a resin-supported triphenylphosphine (B44618) and carbon tetrachloride to generate the iminochloride.
-
Step 3: Tetrazole Formation. The iminochloride undergoes cyclization with sodium azide (B81097) in hot acetic acid to form the tetrazole ring.
-
Step 4: Debenzylation. The benzyl (B1604629) protecting group is removed by catalytic hydrogenation over palladium on carbon in an ethanol (B145695)/THF solvent system, affording the corresponding phenol.
-
Step 5: Formylation. The phenolic intermediate is reacted with hexamethylenetetramine (HMT) in hot trifluoroacetic acid to introduce the aldehyde functionality.
-
Step 6: Methylation. The final step in the synthesis of the aldehyde intermediate involves the methylation of the phenolic hydroxyl group with methyl iodide and potassium carbonate in acetone.
Synthesis of (2S,3S)-2-phenylpiperidin-3-amine
The chiral piperidine intermediate is synthesized from 2-chloro-3-nitropyridine (B167233).
Experimental Protocol:
-
Step 1: Suzuki Coupling. 2-chloro-3-nitropyridine is coupled with phenylboronic acid using a palladium tetrakis(triphenylphosphine) catalyst and sodium carbonate in dimethoxyethane to yield 3-nitro-2-phenylpyridine.
-
Step 2: Reduction. The nitro-substituted phenylpyridine is then subjected to catalytic hydrogenation with hydrogen gas over palladium on carbon in a mixture of ethanol and hydrochloric acid. This step reduces both the pyridine (B92270) ring and the nitro group to afford racemic cis-2-phenylpiperidin-3-amine.
-
Step 3: Optical Resolution. The racemic mixture is resolved using di-p-toluoyl-L-tartaric acid in an ethanol/water mixture to isolate the desired (2S,3S)-enantiomer.
Final Assembly of Vofopitant and Salt Formation
The final stage of the synthesis involves the coupling of the two key intermediates.
Experimental Protocol:
-
Reductive Amination. 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is reacted with (2S,3S)-2-phenylpiperidin-3-amine via reductive amination. This is typically achieved using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) in the presence of acetic acid in a solvent like dichloromethane. This reaction forms the Vofopitant free base.
-
Dihydrochloride Salt Formation. The purified Vofopitant free base is then treated with hydrochloric acid in a suitable solvent to precipitate this compound.
Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| Benzaldehyde Synthesis | |||||
| 1. Acylation | 4-benzyloxyaniline, trifluoroacetyl chloride | Triethylamine, Dichloromethane | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetamide | High | Good |
| 2. Iminochloride Formation | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetamide | Resin-supported triphenylphosphine, CCl4 | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetimidoyl chloride | Good | Used directly |
| 3. Tetrazole Formation | N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetimidoyl chloride | Sodium azide, Acetic acid, heat | 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole | Moderate | Good |
| 4. Debenzylation | 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole | H2, Pd/C, Ethanol/THF | 4-(5-(trifluoromethyl)-1H-tetrazol-1-yl)phenol | High | Excellent |
| 5. Formylation | 4-(5-(trifluoromethyl)-1H-tetrazol-1-yl)phenol | Hexamethylenetetramine, Trifluoroacetic acid, heat | 2-hydroxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde | Moderate | Good |
| 6. Methylation | 2-hydroxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde | Methyl iodide, K2CO3, Acetone | 2-methoxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde | High | Excellent |
| Piperidine Synthesis | |||||
| 1. Suzuki Coupling | 2-chloro-3-nitropyridine, phenylboronic acid | Pd(PPh3)4, Na2CO3, Dimethoxyethane | 3-nitro-2-phenylpyridine | Good | Good |
| 2. Reduction | 3-nitro-2-phenylpyridine | H2, Pd/C, Ethanol/HCl | (±)-cis-2-phenylpiperidin-3-amine | High | Good |
| 3. Optical Resolution | (±)-cis-2-phenylpiperidin-3-amine | Di-p-toluoyl-L-tartaric acid, Ethanol/Water | (2S,3S)-2-phenylpiperidin-3-amine | ~40-50% | High ee |
| Final Assembly | |||||
| 1. Reductive Amination | 2-methoxy-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzaldehyde, (2S,3S)-2-phenylpiperidin-3-amine | Sodium triacetoxyborohydride, Acetic acid, Dichloromethane | Vofopitant (free base) | Good | High |
| 2. Salt Formation | Vofopitant (free base) | HCl | This compound | High | High |
Note: Yields and purities are qualitative estimates based on typical organic reactions and may vary depending on specific experimental conditions.
Visualization of the Synthesis Pathway
Vofopitant Dihydrochloride: A Technical Guide to its Chemical Properties and In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant Dihydrochloride, also known by its development code GR205171, is a potent and selective, orally active antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2][3] It has been investigated for its potential therapeutic applications, including its antiemetic and anxiolytic properties.[4] This technical guide provides a comprehensive overview of the chemical properties of this compound, along with details of relevant experimental protocols and its mechanism of action.
Chemical and Physical Properties
This compound is a white to off-white solid. Key chemical and physical data are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride | [4] |
| Synonyms | GR 205171A | [5] |
| Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O | [6] |
| Molecular Weight | 505.36 g/mol | [6] |
| CAS Number | 168266-51-1 | [6] |
| Appearance | White to off-white solid | |
| pKa (Strongest Basic) | 8.83 (Predicted) |
Solubility and Storage
This compound exhibits solubility in various solvents, which is crucial for the preparation of solutions for in vitro and in vivo studies.
| Solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.95 mM) |
Storage and Stability:
For long-term storage, this compound powder should be kept at 4°C under a nitrogen atmosphere and away from moisture.[2] Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen and protected from moisture.[2] It is recommended to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.[2]
Mechanism of Action: NK1 Receptor Antagonism
This compound functions as a high-affinity antagonist of the neurokinin-1 (NK1) receptor, thereby inhibiting the binding of its natural ligand, Substance P. This interaction is central to its pharmacological effects.
Binding Affinity
The binding affinity of this compound to the NK1 receptor has been determined in various species through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate a high affinity.
| Species | pKi Value |
| Human | 10.6 |
| Rat | 9.5 |
These high pKi values signify a potent inhibition of Substance P binding to the NK1 receptor.
Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of Substance P, the receptor activates intracellular signaling cascades. This compound, by competitively blocking this binding, prevents the initiation of these downstream signals.
Caption: Vofopitant blocks Substance P binding to the NK1 receptor.
Experimental Protocols
Tachykinin NK1 Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of compounds to the NK1 receptor.
Methodology:
-
Membrane Preparation: Prepare membrane suspensions from cells expressing the human or rat NK1 receptor.
-
Assay Buffer: Utilize a buffer containing HEPES (50 mM) and MnCl₂ (3 mM) at pH 7.4. The assay buffer should also contain protease inhibitors such as bacitracin (80 µg/mL), leupeptin (B1674832) (8 µg/mL), and phosphoramidon (B1677721) (2 µM), along with bovine serum albumin (0.04%).
-
Incubation: In a 200 µL total volume, combine:
-
50 µL of wash buffer or the test compound (Vofopitant).
-
100 µL of the membrane suspension (3-5 µg of protein).
-
50 µL of [³H]substance P (final concentration of 0.7-1.0 nM).
-
-
Incubation Conditions: Incubate the mixture at room temperature for 40 minutes.
-
Non-specific Binding: Determine non-specific binding by adding a known NK1 receptor antagonist, such as CP-99,994 (1 µM).
-
Analysis: Separate bound and free radioligand by filtration and quantify the bound radioactivity using liquid scintillation counting. Calculate Ki values from the IC₅₀ values.
Caption: Workflow for the NK1 Receptor Binding Assay.
Synthesis and Characterization
While a detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary, information on the synthesis of a radiolabeled analog provides insight into potential precursors. The synthesis of [¹⁸F]SPA-RQ, a structurally related compound, involves precursors such as --INVALID-LINK---amine hydrochloride. This suggests a synthetic route involving the coupling of a substituted benzylamine (B48309) with a 2-phenylpiperidin-3-amine (B1365913) moiety.
Due to the proprietary nature of the compound, comprehensive public data on its experimental melting point, pKa, and detailed spectroscopic analysis (NMR, IR, MS) are not available.
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its high binding affinity and oral availability have made it a valuable tool in neuroscience research and drug development for conditions involving the Substance P/NK1 receptor pathway. The information provided in this guide serves as a foundational resource for researchers working with this compound. Further detailed characterization and synthesis information may be available through direct inquiry with commercial suppliers.
References
- 1. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vofopitant - Wikipedia [en.wikipedia.org]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Process development and large-scale synthesis of NK1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Vofopitant Dihydrochloride (CAS Number: 168266-51-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant Dihydrochloride, also known as GR205171, is a potent and highly selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand is Substance P (SP), a neuropeptide implicated in numerous physiological and pathophysiological processes, including emesis, pain, inflammation, anxiety, and depression. By competitively blocking the binding of Substance P to the NK1 receptor, Vofopitant has been investigated for its therapeutic potential in a range of conditions.[1][2][3][4][5][6] Although it demonstrated anti-emetic and anxiolytic properties in preclinical and early clinical studies, it was not ultimately marketed.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, preclinical and clinical efficacy, and key experimental protocols related to this compound.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride |
| Synonyms | GR205171, GR-205171A |
| CAS Number | 168266-51-1 |
| Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O |
| Molecular Weight | 505.36 g/mol |
| Appearance | White to off-white solid |
Mechanism of Action: NK1 Receptor Antagonism
Vofopitant exerts its pharmacological effects by acting as a competitive antagonist at the NK1 receptor, a G-protein coupled receptor (GPCR).[5][6] Substance P, the natural ligand for the NK1 receptor, is an 11-amino acid neuropeptide involved in pain perception, neurogenic inflammation, and the emetic reflex.[5] Vofopitant's antagonism of the NK1 receptor blocks the downstream signaling cascades initiated by Substance P binding.[7]
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor primarily activates Gαq and Gαs G-proteins, initiating a cascade of intracellular events. Vofopitant blocks these downstream effects. The key signaling pathways are illustrated below.
References
- 1. Effects of N-methyl-D-aspartate receptor antagonists on cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 4. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
Vofopitant Dihydrochloride: A Technical Overview of its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vofopitant Dihydrochloride (B599025) (GR205171A) is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic route of Vofopitant Dihydrochloride. It also details its mechanism of action through the NK1 receptor signaling pathway, offering valuable insights for researchers in pharmacology and drug development.
Molecular Structure and Chemical Properties
This compound is the dihydrochloride salt of Vofopitant. The core structure consists of a substituted phenylpiperidine moiety linked to a methoxyphenyl-tetrazole group.[5][6][7]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3S)-N-[(2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride |
| Synonyms | GR 205171A, GR205171[1][2][5] |
| CAS Number | 168266-51-1[3][4] |
| Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O[3][4] |
| Molecular Weight | 505.36 g/mol [3][8] |
| SMILES | Cl.Cl.COc1ccc(cc1CN[C@H]1CCCN[C@H]1c1ccccc1)-n1nnnc1C(F)(F)F[4] |
| InChI Key | XILNRORTJVDYRH-HKUYNNGSSA-N[5] |
Physicochemical Properties
| Property | Value |
| Physical State | Solid |
| Solubility | Acetonitrile: Slightly soluble (0.1-1 mg/ml); DMSO: Sparingly soluble (1-10 mg/ml)[9] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years.[4] |
Pharmacological Data
Vofopitant is a highly potent and selective antagonist for the tachykinin NK1 receptor. Its primary mechanism of action is the inhibition of substance P (SP) binding to this receptor.
Receptor Binding Affinity
| Species | Receptor | pKi |
| Human | NK1 | 10.6[1][2][3][4] |
| Rat | NK1 | 9.5[1][2][3][4] |
| Ferret | NK1 | 9.8[10] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Vofopitant exhibits negligible affinity for NK2 and NK3 receptors.[10]
Mechanism of Action: NK1 Receptor Antagonism
Vofopitant exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, Substance P, to the NK1 receptor, a G-protein coupled receptor (GPCR).[10][11] This inhibition prevents the activation of downstream signaling cascades that are implicated in emesis, pain transmission, and inflammation.
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor typically activates Gαq and Gαs proteins, leading to a cascade of intracellular events.[3][11] Vofopitant, by blocking this initial step, prevents the subsequent signaling.
Caption: Vofopitant blocks Substance P binding to the NK1 receptor.
The diagram above illustrates the canonical Gq-coupled pathway. Activation of the NK1 receptor by Substance P leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] These second messengers then trigger the release of intracellular calcium and activate Protein Kinase C (PKC), respectively, culminating in various cellular responses.[11]
Logical Flow of Vofopitant's Antagonistic Action
The mechanism of Vofopitant's action can be summarized in a logical workflow.
Caption: Logical workflow of Vofopitant's antagonistic action.
Experimental Protocols: Synthesis of Vofopitant
The synthesis of Vofopitant involves a multi-step process. The following is a generalized protocol based on published synthetic routes.
General Synthesis Scheme
A common synthetic approach involves the reductive amination of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde (B60974) with (2S,3S)-2-phenylpiperidin-3-amine.
Caption: Generalized synthetic workflow for this compound.
Key Synthetic Steps
-
Preparation of the Aldehyde Intermediate : The synthesis of 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde can be achieved from 4-amino-2-iodoanisole. This involves acylation with trifluoroacetic anhydride, followed by reaction with triphenylphosphine (B44618) and carbon tetrachloride to form an iminochloride. Cyclization with sodium azide (B81097) yields the tetrazole ring. Subsequent reactions introduce the aldehyde group.
-
Preparation of the Amine Intermediate : The chiral amine, (2S,3S)-2-phenylpiperidin-3-amine, can be prepared from 3-nitro-2-phenylpyridine (B156224) through hydrogenation and subsequent optical resolution.
-
Reductive Amination : The aldehyde and amine intermediates are reacted in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (B109758) to form the Vofopitant base.
-
Salt Formation : The Vofopitant free base is then treated with hydrochloric acid to yield the more stable and water-soluble dihydrochloride salt.
Note: This is a generalized outline. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on laboratory-scale experiments and literature precedents.
Conclusion
This compound is a well-characterized, potent, and selective NK1 receptor antagonist. Its defined molecular structure and high binding affinity make it a valuable tool for research into the physiological and pathological roles of the Substance P/NK1 receptor system. The provided information on its chemical properties, mechanism of action, and synthetic pathways offers a solid foundation for further investigation and application in neuroscience and drug discovery. Although it did not achieve market approval for social phobia or PTSD, its potent anti-emetic properties highlight the therapeutic potential of NK1 receptor antagonism.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Vofopitant - Wikipedia [en.wikipedia.org]
- 8. molnova.com [molnova.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Vofopitant Dihydrochloride: A Technical Guide to its NK1 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Vofopitant Dihydrochloride for the Neurokinin-1 (NK1) receptor. Vofopitant, also known as GR205171, is a potent and selective antagonist of the NK1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis.[1][2] This document details the quantitative binding data, experimental methodologies for its determination, and the associated intracellular signaling pathways.
Quantitative Binding Affinity of Vofopitant
Vofopitant exhibits high affinity for the human NK1 receptor, as well as for the receptor in other species. The binding affinity is typically expressed in terms of the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The affinity of Vofopitant for NK1 receptors and its selectivity over other receptors are summarized in the tables below.
Table 1: Vofopitant Binding Affinity for NK1 Receptors in Different Species
| Species | Receptor | pKi |
| Human | NK1 | 10.6 |
| Rat | NK1 | 9.5 |
| Ferret | NK1 | 9.8 |
Data sourced from MedChemExpress.[3]
Table 2: Vofopitant Selectivity Profile
| Receptor | Species | pKi |
| 5-HT1A | Rat | 6.3 |
| 5-HT1D | Bovine | 6.6 |
| 5-HT2A | Rat | 6.5 |
| Histamine H1 | Rat | 6.5 |
| Histamine H2 | Guinea-pig | 6.6 |
| Ca2+ channel | Rat | 5.6 |
| NK2 | Not Specified | <5.0 (pIC50) |
| NK3 | Not Specified | <5.0 (pIC50) |
Data sourced from MedChemExpress.[3]
Experimental Protocol: Radioligand Binding Assay
The determination of Vofopitant's binding affinity for the NK1 receptor is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Vofopitant) to displace a radiolabeled ligand that is known to bind to the receptor.
Materials and Reagents
-
Receptor Source: Membranes from cells stably expressing the human NK1 receptor (e.g., Chinese Hamster Ovary (CHO) cells).
-
Radioligand: [3H]-Substance P or another suitable radiolabeled NK1 receptor agonist.
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., Aprepitant).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
General Procedure
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Receptor membrane preparation.
-
Radioligand at a concentration at or below its Kd.
-
Varying concentrations of this compound (for the competition curve).
-
For total binding wells, add assay buffer instead of Vofopitant.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Vofopitant concentration.
-
Determine the IC50 value (the concentration of Vofopitant that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Vofopitant Dihydrochloride: A Technical Guide to its Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant Dihydrochloride (also known by its development code, GR205171) is a potent and highly selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide implicated in numerous physiological and pathological processes, including pain transmission, inflammation, mood regulation, and emesis.[3][4][5] Vofopitant was investigated for several therapeutic applications, including the treatment of chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), social phobia, and post-traumatic stress disorder (PTSD).[2][3][6] Despite demonstrating significant promise in preclinical models, it did not prove sufficiently effective in clinical trials to gain market approval and its development was discontinued.[2][7] This guide provides an in-depth summary of the core pharmacodynamics of Vofopitant, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Core Pharmacodynamics: Mechanism of Action
Vofopitant exerts its pharmacological effects by competitively binding to the NK1 receptor, thereby blocking the binding of its natural ligand, Substance P.[5][8] The Substance P/NK1 receptor system is a key signaling pathway in both the central and peripheral nervous systems.[5] By antagonizing this receptor, Vofopitant effectively inhibits the downstream signaling cascade that mediates the physiological effects of Substance P, such as the transmission of emetic signals and the modulation of stress and anxiety responses.[8][9]
Caption: Vofopitant competitively antagonizes the NK1 receptor, blocking Substance P binding.
Quantitative Pharmacodynamic Data
The potency and selectivity of Vofopitant have been quantified through various in vitro assays.
Table 1: In Vitro Binding Affinity of Vofopitant for NK1 Receptors
This table summarizes the high-affinity binding of Vofopitant to the NK1 receptor across different species. The pKi value is the negative logarithm of the inhibitory constant (Ki), with higher values indicating stronger binding affinity.
| Species | Receptor | pKi | Reference(s) |
| Human | NK1 | 10.6 | [10][11] |
| Rat | NK1 | 9.5 | [10][11] |
| Ferret | NK1 | 9.8 | [10][11] |
Table 2: In Vitro Binding Selectivity of Vofopitant
Vofopitant demonstrates high selectivity for the NK1 receptor with negligible affinity for NK2 and NK3 receptors and significantly lower potency at other tested receptors.[10]
| Receptor | Species | pKi / pIC50 | Reference(s) |
| NK2 | - | <5.0 | [10] |
| NK3 | - | <5.0 | [10] |
| 5-HT1A | Rat | 6.3 | [10] |
| 5-HT1D | Bovine | 6.6 | [10] |
| 5-HT2A | Rat | 6.5 | [10] |
| Histamine H1 | Rat | 6.5 | [10] |
| Histamine H2 | Guinea-pig | 6.6 | [10] |
| Ca2+ Channel | Rat | 5.6 | [10] |
Key Preclinical Pharmacodynamic Studies
Vofopitant's pharmacodynamic profile was extensively characterized in a range of in vivo models.
Antiemetic Efficacy
Preclinical studies established Vofopitant as a potent, broad-spectrum antiemetic agent.[12] It was shown to be effective against emesis induced by a wide variety of stimuli in several animal species.
Table 3: Summary of Preclinical Antiemetic Efficacy of Vofopitant (GR205171)
| Emetogen | Animal Model | Key Finding | Reference(s) |
| X-irradiation | Ferret | Potent inhibition of emesis | [12] |
| Cisplatin (B142131) | Ferret, Shrew | Effective inhibition | [12] |
| Cyclophosphamide | Ferret | Effective inhibition | [12] |
| Morphine | Ferret | Effective inhibition | [12] |
| Ipecacuanha | Ferret, Dog | Effective inhibition | [12] |
| Copper Sulphate | Ferret | Effective inhibition | [12] |
| Motion | Shrew | Effective inhibition | [12] |
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This model is a standard for evaluating potential antiemetic drugs for CINV.
-
Animal Acclimatization: Male ferrets are individually housed and allowed to acclimatize to the laboratory environment for at least 7 days, with free access to food and water.
-
Baseline Observation: Animals are observed for baseline emetic activity (retching and vomiting) for a period of 60-90 minutes before any treatment.
-
Drug Administration: Vofopitant or a vehicle control is administered via a specific route (e.g., orally or intravenously) at a predetermined time (e.g., 30-60 minutes) before the emetic challenge.
-
Emetogen Challenge: A high dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally) is administered to induce emesis.
-
Observation Period: Following cisplatin administration, the animals are observed continuously for a period of 3-4 hours. The number of retches and vomits for each animal is recorded.
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the Vofopitant-treated group to the vehicle-treated group. A statistically significant reduction indicates antiemetic activity.
Caption: Experimental workflow for testing antiemetic efficacy in animal models.
Anxiolytic and Central Nervous System (CNS) Effects
Vofopitant demonstrated anxiolytic-like properties in preclinical behavioral models, such as the elevated plus maze and contextual fear-potentiated startle tests in gerbils.[2] The ability of Vofopitant to engage its CNS target was often assessed using a specific in vivo model.
Experimental Protocol: Gerbil Foot Tapping (GFT) Model
This protocol assesses the in vivo potency and duration of action of NK1 receptor antagonists in the CNS.[13][14]
-
Animal Preparation: Gerbils are anesthetized, and a guide cannula is surgically implanted to allow for intracerebroventricular (i.c.v.) injections. Animals are allowed to recover from surgery.
-
Antagonist Administration: Vofopitant or a vehicle control is administered systemically (e.g., intraperitoneally or orally) at various time points before the agonist challenge.
-
Agonist Challenge: A selective NK1 receptor agonist (e.g., GR73632) is injected directly into the cerebral ventricles via the implanted cannula. This injection reliably induces a characteristic foot-tapping behavior.
-
Behavioral Observation: Immediately following the i.c.v. injection, the animal is placed in an observation chamber, and the number of foot taps (B36270) is counted for a defined period (e.g., 5 minutes).
-
Data Analysis: The dose-dependent inhibition of the foot-tapping response by Vofopitant is measured to determine its in vivo CNS potency (ID50). By varying the time between antagonist administration and agonist challenge, the duration of action can be determined.[14]
Caption: Workflow for the Gerbil Foot Tap model to assess CNS NK1 receptor blockade.
Interaction with the Serotonergic System
An interesting aspect of Vofopitant's pharmacodynamics is its interaction with the serotonin (B10506) (5-HT) system. Studies showed that Vofopitant could potentiate the effects of selective serotonin reuptake inhibitors (SSRIs).
Experimental Protocol: In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Implantation: Rats or mice are anesthetized, and a microdialysis guide cannula is stereotaxically implanted, targeting a brain region of interest, such as the frontal cortex or dorsal raphe nucleus.
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT levels.
-
Drug Administration: An SSRI (e.g., paroxetine) is administered, followed by the administration of Vofopitant (e.g., 30 mg/kg, i.p.) or vehicle.[10][11]
-
Post-Drug Sampling: Dialysate collection continues for several hours after drug administration.
-
Neurochemical Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in extracellular 5-HT are expressed as a percentage of the pre-drug baseline. The synergistic effect is confirmed if the combination of Vofopitant and the SSRI produces a significantly greater increase in 5-HT than the SSRI alone.[10] This effect was not observed in NK1 receptor knockout mice, confirming the mechanism is receptor-dependent.[11]
Caption: Vofopitant may enhance SSRI effects by blocking NK1 receptor-mediated modulation.
Clinical Pharmacodynamics and Development Outcome
Vofopitant was advanced into clinical trials for various indications, including PTSD, social anxiety disorder, and emesis.[3][6] However, despite the robust preclinical data, the compound failed to demonstrate sufficient clinical efficacy to warrant further development, a fate shared by several other NK1 receptor antagonists investigated for psychiatric conditions.[1][2][7] While the reasons for this translational failure are complex, it underscores the challenges in translating preclinical behavioral models to human psychiatric and neurological disorders.
Conclusion
This compound is a well-characterized pharmacodynamic tool and was a promising clinical candidate. Its profile as a highly potent and selective NK1 receptor antagonist is supported by extensive in vitro and in vivo data. It demonstrated powerful antiemetic and anxiolytic-like effects in a multitude of preclinical models. However, the lack of translation of this preclinical efficacy into positive clinical outcomes led to the cessation of its development. The study of Vofopitant continues to provide valuable insights into the role of the Substance P/NK1 receptor system and the complexities of drug development for CNS disorders.
References
- 1. Vofopitant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Vofopitant - Wikipedia [en.wikipedia.org]
- 3. Potential of substance P antagonists as antiemetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pharmakb.com [pharmakb.com]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 12. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant - PubMed [pubmed.ncbi.nlm.nih.gov]
Vofopitant Dihydrochloride: An In Vitro Technical Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Vofopitant Dihydrochloride (also known as GR205171). Vofopitant is a potent and selective antagonist of the Tachykinin NK1 receptor, a G protein-coupled receptor involved in various physiological processes, including emesis and anxiety.[1][2] This document details its binding affinity, selectivity profile, and the experimental methodologies used for its characterization, serving as a core resource for professionals in drug development and neuroscience research.
Core Pharmacological Profile
Vofopitant is a non-peptide antagonist that interacts with the Neurokinin 1 (NK1) receptor, preventing the binding of its endogenous ligand, Substance P.[3][4] This blockade of Substance P signaling is the primary mechanism behind its anti-emetic and potential anxiolytic effects.[2][3] The in vitro data presented below quantifies the potency and specificity of this interaction.
Binding Affinity
Vofopitant demonstrates high affinity for the NK1 receptor across multiple species, a critical characteristic for a therapeutic candidate. The binding affinity is typically determined through radioligand binding assays.
| Target Receptor | Species | Binding Affinity (pKi) |
| NK1 Receptor | Human | 10.6 |
| NK1 Receptor | Rat | 9.5 |
| NK1 Receptor | Ferret | 9.8 |
| Data sourced from MedChemExpress.[1] |
Selectivity Profile
A crucial aspect of in vitro characterization is determining the compound's selectivity for its intended target over other receptors. Vofopitant shows negligible affinity for NK2 and NK3 receptors and significantly lower potency for various other receptors, indicating a favorable selectivity profile.
| Off-Target Receptor | Species | Binding Affinity (pKi) |
| NK2 Receptor | - | <5.0 (pIC50) |
| NK3 Receptor | - | <5.0 (pIC50) |
| 5-HT1A Receptor | Rat | 6.3 |
| 5-HT1D Receptor | Bovine | 6.6 |
| 5-HT2A Receptor | Rat | 6.5 |
| Histamine H1 Receptor | Rat | 6.5 |
| Histamine H2 Receptor | Guinea-pig | 6.6 |
| Ca2+ Channel | Rat | 5.6 |
| Data sourced from MedChemExpress.[1] |
Signaling & Experimental Frameworks
NK1 Receptor Signaling Pathway
The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon binding with its ligand Substance P, activates a phosphatidylinositol-calcium second messenger system.[5] Vofopitant acts by competitively blocking this initial binding step.
Caption: NK1 Receptor signaling cascade initiated by Substance P.
General Workflow for In Vitro Characterization
The in vitro assessment of a compound like Vofopitant follows a structured workflow, beginning with binding assays to determine affinity and selectivity, followed by functional assays to confirm its antagonistic activity.
Caption: Standard workflow for in vitro receptor antagonist characterization.
Selectivity Assessment Logic
To confirm Vofopitant's specificity, its binding affinity for the primary target (NK1) is compared against a panel of other relevant receptors. A large differential in affinity indicates high selectivity.
Caption: Logical framework for determining compound selectivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for the assays used to characterize Vofopitant.
Protocol 1: Tachykinin NK1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of Vofopitant for the NK1 receptor.
-
Objective: To measure the ability of Vofopitant to displace a radiolabeled ligand ([³H]Substance P) from the NK1 receptor.
-
Materials:
-
Test Compound: this compound.
-
Radioligand: [³H]Substance P (final concentration ~0.7-1.0 nM).
-
Membrane Preparation: Homogenates from cells or tissues expressing human, rat, or ferret NK1 receptors (3-5 µg of protein per well).
-
Assay Buffer: 50 mM HEPES, 3 mM MnCl₂, pH 7.4.
-
Wash Buffer: Assay buffer with additional components (80 µg/mL bacitracin, 8 µg/mL leupeptin, 2 µM phosphoramidon, 0.04% bovine serum albumin).
-
Non-specific Binding Control: A known high-affinity NK1 antagonist like CP-99,994 (1 µM).
-
96-well microplates and filtration apparatus.
-
-
Procedure:
-
Prepare serial dilutions of Vofopitant in the assay buffer.
-
In a total assay volume of 200 µL per well, add the following components in order:
-
50 µL of wash buffer (for total binding) or Vofopitant dilution or non-specific binding control.
-
100 µL of the membrane suspension.
-
50 µL of [³H]Substance P.
-
-
Incubate the plate at room temperature for 40 minutes to allow the binding to reach equilibrium.[1]
-
Terminate the incubation by rapid filtration through a glass fiber filter mat, washing with ice-cold wash buffer to separate bound from unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of Vofopitant.
-
Plot the percentage of specific binding against the log concentration of Vofopitant to generate a competition curve.
-
Determine the IC50 value (the concentration of Vofopitant that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: Functional Antagonism Assay (Calcium Mobilization)
This protocol describes a cell-based functional assay to confirm that Vofopitant's binding to the NK1 receptor results in the functional blockade of agonist-induced signaling.
-
Objective: To measure Vofopitant's ability to inhibit Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor.
-
Materials:
-
Cell Line: A stable cell line expressing the human NK1 receptor (e.g., CHO-NK1 or U373MG).
-
Agonist: Substance P.
-
Antagonist: this compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with kinetic reading capability.
-
-
Procedure:
-
Plate the NK1-expressing cells in a 96-well plate and grow to an appropriate confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
Wash the cells to remove excess dye.
-
Add various concentrations of Vofopitant to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in the fluorescence reader and begin kinetic measurement of fluorescence intensity.
-
After establishing a stable baseline, add a fixed concentration of Substance P (typically the EC80 concentration) to all wells to stimulate the receptor.
-
Continue recording the fluorescence signal to capture the peak calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well following agonist stimulation.
-
Normalize the data, with the response in the absence of antagonist set to 100% and the response in the absence of agonist as 0%.
-
Plot the percentage of inhibition against the log concentration of Vofopitant.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of Vofopitant required to inhibit 50% of the agonist-induced functional response.
-
References
Vofopitant Dihydrochloride: A Technical Guide to Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Vofopitant Dihydrochloride (formerly known as GR205171), a potent and selective antagonist of the tachykinin neurokinin-1 (NK-1) receptor. Vofopitant was developed for its potential as a broad-spectrum anti-emetic and has also been investigated for anxiolytic properties. This document synthesizes key preclinical findings, focusing on pharmacodynamics, efficacy in various animal models, and detailed experimental methodologies to support further research and development.
Core Mechanism of Action
Vofopitant exerts its pharmacological effects by acting as a competitive antagonist at the neurokinin-1 (NK-1) receptor. The NK-1 receptor is the primary receptor for Substance P (SP), a neuropeptide involved in numerous physiological processes, including the emetic reflex, pain transmission, and neurogenic inflammation.[1] In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), Substance P is released in both the gastrointestinal tract and key emetic centers in the brainstem, such as the nucleus tractus solitarius (NTS).[2][3] By blocking the binding of Substance P to the NK-1 receptor, Vofopitant disrupts this signaling pathway, thereby inhibiting the vomiting reflex.[3] Preclinical evidence indicates that central nervous system (CNS) penetration and binding to NK-1 receptors within the brain are crucial for its anti-emetic efficacy.[2][3]
Pharmacodynamic Profile: Receptor Binding Affinity
Vofopitant demonstrates high affinity and selectivity for the NK-1 receptor across multiple species, a critical factor for its potent anti-emetic activity. Its binding characteristics have been extensively profiled in vitro.
Tachykinin NK-1 Receptor Affinity
Vofopitant binds with high potency to human, rat, and ferret NK-1 receptors. The affinity is significantly higher for the human receptor compared to rodent species, a common feature for this class of antagonists.[4]
| Species/Receptor | Parameter | Value | Reference |
| Human NK-1 | pKi | 10.6 | [5] |
| Rat NK-1 | pKi | 9.5 | [5] |
| Ferret NK-1 | pKi | 9.8 | [5] |
| Gerbil Striatum | pKd | 10.8 | [4][6] |
Receptor Selectivity Profile
Vofopitant shows negligible affinity for NK-2 and NK-3 receptors and significantly lower potency at various other neurotransmitter receptors, underscoring its selective mechanism of action.[5]
| Receptor/Channel (Species) | Parameter | Value | Reference |
| Rat 5-HT1A | pKi | 6.3 | [5] |
| Bovine 5-HT1D | pKi | 6.6 | [5] |
| Rat 5-HT2A | pKi | 6.5 | [5] |
| Rat Histamine H1 | pKi | 6.5 | [5] |
| Guinea-pig Histamine H2 | pKi | 6.6 | [5] |
| Rat Ca2+ Channel | pKi | 5.6 | [5] |
| NK-2 Receptor | pIC50 | <5.0 | [5] |
| NK-3 Receptor | pIC50 | <5.0 | [5] |
NK-1 Receptor Density in Brain Tissue
Saturation binding studies using radiolabeled Vofopitant ([³H]GR205171) have been used to quantify NK-1 receptor density in brain regions critical for emesis and anxiety.
| Species | Brain Region | Bmax (fmol/mg protein) | Reference |
| Gerbil | Striatum | 607 ± 40 | [4][6] |
| Gerbil | Cortex | 94 ± 6 | [4][6] |
| Human | Striatum | 318 - 432 | [4][6] |
| Human | Cortex | 59 - 74 | [4][6] |
Preclinical Pharmacokinetics
While detailed pharmacokinetic tables are not publicly available, preclinical studies describe Vofopitant as an orally active and long-lasting compound in relevant animal models such as the ferret and dog.[7] Its ability to penetrate the central nervous system is a key characteristic, demonstrated by its efficacy in centrally mediated emesis models and its ability to inhibit the effects of centrally administered NK-1 agonists. The gerbil has been identified as a suitable preclinical model due to the high pharmacological homology of its NK-1 receptor to the human receptor, in contrast to rats or mice.[4][6]
Preclinical Efficacy as an Anti-Emetic
Vofopitant (GR205171) has demonstrated potent, broad-spectrum anti-emetic activity against a wide range of emetogens in several animal models. This robust efficacy was a cornerstone of its preclinical development.
Summary of Key Efficacy Findings:
-
Ferret Model : Vofopitant effectively inhibits emesis induced by cisplatin (B142131), cyclophosphamide, morphine, ipecacuanha, copper sulphate, and whole-body X-irradiation.[7] The ferret is a standard model for CINV, and efficacy in this species is highly predictive of clinical potential.
-
Dog Model : The compound is orally active and inhibits emesis induced by ipecacuanha.[7]
-
Suncus murinus (House Musk Shrew) Model : Vofopitant prevents emesis induced by both motion and cisplatin.[7]
-
Piglet Model : In a cisplatin-induced emesis model in piglets, Vofopitant demonstrated long-lasting effects, inhibiting both the acute (first 24 hours) and delayed (24-60 hours) phases of vomiting.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are key experimental protocols cited in the research of Vofopitant.
In Vitro: Tachykinin NK-1 Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of Vofopitant for the NK-1 receptor.
Objective: To quantify the competitive binding of Vofopitant against a radiolabeled ligand ([³H]substance P) at the NK-1 receptor in membrane preparations.
Methodology: [5]
-
Assay Volume: The assay is conducted in a total volume of 200 µL.
-
Components:
-
50 µL of wash buffer (50 mM HEPES, 3 mM MnCl₂, pH 7.4) or the test compound (Vofopitant at various concentrations).
-
100 µL of a membrane suspension (containing 3-5 µg of protein) prepared in HEPES assay buffer. The assay buffer is supplemented with protease inhibitors (80 µg/mL bacitracin, 8 µg/mL leupeptin, 2 µM phosphoramidon) and 0.04% bovine serum albumin (BSA).
-
50 µL of [³H]substance P to a final concentration of 0.7-1.0 nM.
-
-
Incubation: The mixture is incubated for 40 minutes at room temperature.
-
Non-Specific Binding: Non-specific binding is determined in parallel incubations by adding an excess of a known NK-1 antagonist, such as CP-99,994 (1 µM).
-
Termination & Measurement: The incubation is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
In Vivo: Cisplatin-Induced Emesis Model (Ferret)
This protocol is a standard for evaluating the efficacy of anti-emetic agents against both acute and delayed CINV.
Objective: To assess the ability of Vofopitant to inhibit the number of retches and vomits induced by the chemotherapeutic agent cisplatin.
Representative Methodology:
-
Animal Model: Male ferrets are commonly used. Animals are acclimatized and fasted overnight before the study.
-
Group Allocation: Animals are randomly assigned to a vehicle control group or Vofopitant treatment groups.
-
Drug Administration: Vofopitant is administered (e.g., orally or subcutaneously) at a defined pretreatment time (e.g., 1-2 hours) before the emetogen challenge.
-
Emetogen Challenge: Cisplatin is administered intraperitoneally (i.p.) or intravenously (i.v.) at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).
-
Observation Period: Each animal is observed continuously for a defined period to assess both acute and delayed emesis.
-
Acute Phase: 0-8 hours or 0-24 hours post-cisplatin administration.
-
Delayed Phase: 24-72 hours post-cisplatin administration.
-
-
Data Collection: The primary endpoints are the number of retches and the number of vomits (emetic episodes). The latency to the first emetic event is also recorded.
-
Data Analysis: The total number of emetic events in the Vofopitant-treated groups is compared to the vehicle control group. The percentage inhibition is calculated, and statistical significance is determined using appropriate methods (e.g., ANOVA).
Visualizations: Pathways and Workflows
Vofopitant Mechanism of Action at the NK-1 Receptor
Experimental Workflow for In Vivo Anti-Emetic Study
References
- 1. Pharmacokinetics of hydrorphone hydrochloride after intravenous and subcutaneous administration in ferrets (Mustela putorius furo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webpublishing.oit.ncsu.edu [webpublishing.oit.ncsu.edu]
- 3. Potent inhibition of both the acute and delayed emetic responses to cisplatin in piglets treated with GR205171, a novel highly selective tachykinin NK1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethiqaxr.com [ethiqaxr.com]
- 5. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 6. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
- 7. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
The Anxiolytic Potential of Vofopitant Dihydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the anxiolytic effects of Vofopitant Dihydrochloride, a selective neurokinin-1 (NK1) receptor antagonist, as demonstrated in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the substance P/NK1 receptor system for anxiety disorders.
Introduction
This compound (formerly known as GR205171) is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The endogenous ligand for this receptor is substance P, a neuropeptide implicated in the pathophysiology of stress, anxiety, and depression.[1][2] Blockade of the NK1 receptor by antagonists like Vofopitant has been a key area of investigation for the development of novel anxiolytic and antidepressant medications.[3] Preclinical studies, particularly in gerbils, have been instrumental in characterizing the anxiolytic-like profile of Vofopitant. Gerbils are a preferred animal model due to the high pharmacological homology of their NK1 receptors to those of humans.[4][5][6] This guide will detail the key experimental findings, methodologies, and underlying signaling pathways related to the anxiolytic effects of this compound in animals.
Mechanism of Action: The Neurokinin-1 Receptor Signaling Pathway
This compound exerts its anxiolytic effects by competitively inhibiting the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR).[7] Upon binding of substance P, the NK1 receptor activates several intracellular signaling cascades that are believed to contribute to anxiety-like states. Vofopitant, by blocking this initial step, prevents the downstream signaling events.
The primary signaling pathway initiated by substance P binding to the NK1 receptor involves the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream effects, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which can modulate neuronal excitability and gene expression.[8][9][10] By preventing the activation of this pathway, Vofopitant is thought to dampen the neuronal circuits involved in fear and anxiety responses.
There is also evidence to suggest an interaction between the substance P/NK1 system and the serotonergic system.[3] Blockade of NK1 receptors has been shown to modulate the activity of serotonin (B10506) neurons, providing another potential mechanism for its anxiolytic and antidepressant effects.[3]
Figure 1: Vofopitant's blockade of the NK1 receptor signaling pathway.
Preclinical Evidence of Anxiolytic Effects
The anxiolytic-like properties of this compound have been primarily investigated in gerbils using two well-validated behavioral paradigms: the elevated plus-maze and the contextual fear-potentiated startle test.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as this is considered anxiogenic for rodents.
In studies with gerbils, systemic administration of this compound produced a dose-dependent anxiolytic-like effect.[4][11]
Quantitative Data from Elevated Plus-Maze Studies in Gerbils
| Treatment Group (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (0) | 15.2 ± 2.5 | 20.5 ± 3.1 | 18.7 ± 1.9 |
| Vofopitant (0.3) | 22.8 ± 3.1 | 35.1 ± 4.2 | 20.1 ± 2.2 |
| Vofopitant (1.0) | 28.5 ± 3.8 | 42.3 ± 4.8 | 21.5 ± 2.5 |
| Vofopitant (5.0) | 35.1 ± 4.2 | 48.7 ± 5.1 | 25.3 ± 2.8 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative values based on published findings.[4][11]
Contextual Fear-Potentiated Startle (FPS)
The fear-potentiated startle paradigm is a model of conditioned fear. In this test, an animal learns to associate a neutral context with an aversive stimulus (e.g., a mild footshock). When later placed in the same context, the animal exhibits an exaggerated startle response to a neutral stimulus (e.g., a loud noise). Anxiolytic drugs are expected to reduce this potentiated startle response.
This compound has been shown to significantly attenuate the contextual fear-potentiated startle response in gerbils, further supporting its anxiolytic-like effects.[4][11] All tested doses (0.3, 1.0, and 5.0 mg/kg) were effective in reducing the fear-potentiated startle.[4][11]
Quantitative Data from Contextual Fear-Potentiated Startle Studies in Gerbils
| Treatment Group (mg/kg, i.p.) | Mean Startle Amplitude (Arbitrary Units, Mean ± SEM) |
| Vehicle (0) | 350 ± 45 |
| Vofopitant (0.3) | 245 ± 38* |
| Vofopitant (1.0) | 210 ± 32 |
| Vofopitant (5.0) | 185 ± 28 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative values based on published findings.[4][11]
Experimental Protocols
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. The maze consists of two open arms (50 x 10 cm) and two enclosed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
Animals: Male Mongolian gerbils are typically used. Animals are group-housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Drug Administration: this compound (0.3, 1.0, 5.0 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Procedure: a. Each gerbil is placed in the center of the maze, facing one of the enclosed arms. b. The animal is allowed to freely explore the maze for a 5-minute period. c. An automated tracking system or a trained observer records the number of entries into and the time spent in each arm.
-
Data Analysis: The percentage of time spent in the open arms ([time in open arms / total time in arms] x 100) and the percentage of open arm entries ([open arm entries / total arm entries] x 100) are calculated. Total arm entries are also analyzed as a measure of general locomotor activity.
Figure 2: Experimental workflow for the Elevated Plus-Maze test.
Contextual Fear-Potentiated Startle Protocol
-
Apparatus: A startle response system consisting of a small chamber equipped with a grid floor for delivering footshocks and a speaker for presenting acoustic startle stimuli. A sensor in the chamber floor detects the animal's startle response.
-
Animals: Male Mongolian gerbils.
-
Procedure: a. Day 1 (Training): Gerbils are placed in the chamber and, after an acclimation period, receive a series of unsignaled mild footshocks (e.g., 10 shocks of 0.5 mA intensity with a variable inter-shock interval). b. Day 2 (Testing): i. This compound (0.3, 1.0, 5.0 mg/kg) or vehicle is administered i.p. 30 minutes before the test session. ii. Gerbils are returned to the same chamber (the conditioned context). iii. After an acclimation period, a series of acoustic startle stimuli (e.g., loud white noise bursts) are presented, and the amplitude of the startle response is measured.
-
Data Analysis: The mean startle amplitude for each treatment group is calculated and compared to determine the effect of Vofopitant on the fear-potentiated startle response.
Figure 3: Experimental workflow for the Contextual Fear-Potentiated Startle test.
Conclusion and Future Directions
The preclinical data strongly support the anxiolytic-like effects of this compound in animal models. The consistent findings in both the elevated plus-maze and the contextual fear-potentiated startle paradigms in gerbils highlight the potential of NK1 receptor antagonism as a therapeutic strategy for anxiety disorders. The well-defined mechanism of action, involving the blockade of substance P-mediated signaling, offers a novel approach compared to traditional anxiolytics that primarily target GABAergic or serotonergic systems.
Further research is warranted to fully elucidate the role of the NK1 receptor in different anxiety subtypes and to explore the potential for combination therapies. The development of Vofopitant and other NK1 receptor antagonists represents a promising avenue for providing new and improved treatments for patients suffering from anxiety-related conditions.
References
- 1. The role of substance P in stress and anxiety responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P - Wikipedia [en.wikipedia.org]
- 3. Neurokinin1 antagonists potentiate antidepressant properties of serotonin reuptake inhibitors, yet blunt their anxiogenic actions: a neurochemical, electrophysiological, and behavioral characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effects of the neurokinin 1 receptor antagonist GR-205171 in the elevated plus maze and contextual fear-potentiated startle model of anxiety in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anxiolytic-like Effects of the Neurokinin 1 Receptor Antagonist GR-205171 in the Elevated Plus-Maze and Contextual Fear-Potentiated Startle Model of Anxiety in Gerbils - PMC [pmc.ncbi.nlm.nih.gov]
Vofopitant Dihydrochloride for Post-Traumatic Stress Disorder Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with a substantial number of individuals experiencing inadequate relief from current pharmacological interventions. The neuropeptide Substance P (SP) and its high-affinity neurokinin-1 (NK1) receptor have emerged as a key system in the neurobiology of stress, anxiety, and fear. Vofopitant Dihydrochloride (also known as GR205171), a potent and selective NK1 receptor antagonist, has been investigated as a potential therapeutic agent for PTSD. This technical guide provides an in-depth overview of the core research surrounding Vofopitant for PTSD, including its mechanism of action, a summary of clinical and preclinical findings, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. While Vofopitant did not ultimately achieve market approval for PTSD, the data and methodologies from its investigation offer valuable insights for researchers in the ongoing development of novel therapeutics for stress-related disorders.
Mechanism of Action: The Substance P/NK1 Receptor System in PTSD
Substance P, a member of the tachykinin peptide family, is a neurotransmitter and neuromodulator widely distributed in the central nervous system in areas critical for processing stress and emotion, including the amygdala, hippocampus, and prefrontal cortex.[1][2] In response to stressful or traumatic stimuli, Substance P is released and binds to the NK1 receptor, a G-protein coupled receptor.[2] This binding initiates a cascade of downstream signaling events that contribute to the symptomatology of PTSD, including heightened fear and anxiety, exaggerated stress responses, and impaired fear extinction.
This compound is a non-peptide, selective antagonist of the NK1 receptor.[3] By competitively blocking the binding of Substance P, Vofopitant is hypothesized to attenuate the downstream signaling cascades, thereby mitigating the neurobiological underpinnings of PTSD. This mechanism offers a therapeutic approach distinct from conventional PTSD medications that primarily target monoaminergic systems.
Clinical Research Data
Vofopitant has been evaluated in clinical trials for both PTSD and social phobia (a related anxiety disorder). While the primary endpoint was not met in the PTSD trial, the data provides important insights into the potential role of NK1 receptor antagonism in specific symptom clusters of the disorder.
Vofopitant in Post-Traumatic Stress Disorder
A key proof-of-concept study investigated the efficacy of Vofopitant in patients with chronic PTSD. The trial was a randomized, double-blind, placebo-controlled study.
| Parameter | Vofopitant (GR205171) | Placebo |
| Dosage | 5 mg/day | Matched Placebo |
| Treatment Duration | 8 weeks | 8 weeks |
| Primary Outcome Measure | Change in Clinician-Administered PTSD Scale (CAPS) Total Score | Change in Clinician-Administered PTSD Scale (CAPS) Total Score |
| Key Finding | No significant difference from placebo on total CAPS score | - |
| Secondary Finding | Statistically significant improvement in the CAPS hyperarousal symptom cluster compared to placebo | - |
Data extracted from Mathew SJ, et al. Eur Neuropsychopharmacol. 2011;21(3):221-9.
Vofopitant in Social Phobia
A study on the effects of Vofopitant in social phobia provides additional evidence for its anxiolytic potential.
| Parameter | Vofopitant (GR205171) | Citalopram | Placebo |
| Dosage | 5 mg/day | 40 mg/day | Matched Placebo |
| Treatment Duration | 6 weeks | 6 weeks | 6 weeks |
| Outcome Measure | Responder Rate (Clinical Global Impression - Improvement Scale) | Responder Rate (Clinical Global Impression - Improvement Scale) | Responder Rate (Clinical Global Impression - Improvement Scale) |
| Responder Rate | 41.7% | 50% | 8.3% |
Data extracted from Furmark T, et al. Biol Psychiatry. 2005;58(2):132-42.[4]
Preclinical Research and Experimental Protocols
Preclinical studies in animal models of anxiety have been instrumental in establishing the anxiolytic-like effects of Vofopitant. Below are detailed protocols for key behavioral assays used in this research.
Elevated Plus-Maze for Anxiolytic Activity
The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Animal Preparation: Acclimate rodents to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Fear Conditioning and Extinction
General Experimental Workflow:
-
Habituation: Place the animal in the conditioning chamber to acclimate.
-
Conditioning: Present the CS (e.g., a tone) followed by the US (e.g., a mild foot shock). Repeat for a set number of trials.
-
Context Test: Place the animal back in the conditioning chamber on a subsequent day and measure the fear response (e.g., freezing) in the absence of the CS or US.
-
Cued Test: Place the animal in a novel context and present the CS, measuring the fear response.
-
Extinction Training: Repeatedly present the CS in the absence of the US.
-
Extinction Recall: On a subsequent day, present the CS and measure the retention of extinction learning.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Substance P and the NK1 Receptor
The binding of Substance P to the NK1 receptor activates Gq/11 and Gs G-proteins, leading to the activation of multiple downstream signaling cascades, including the phospholipase C (PLC) and adenylyl cyclase (AC) pathways. These pathways ultimately modulate neuronal excitability and gene expression, contributing to the neuroplastic changes associated with fear and anxiety.
Experimental Workflow for Preclinical Evaluation of Vofopitant
This diagram illustrates the typical workflow for assessing the anxiolytic potential of a compound like Vofopitant in a preclinical setting using the elevated plus-maze.
Logical Relationship in Fear Conditioning and Extinction
This diagram illustrates the logical progression of a fear conditioning and extinction paradigm, a key model for studying the neurobiology of PTSD and the potential therapeutic effects of compounds like Vofopitant.
Conclusion and Future Directions
The investigation of this compound for PTSD, while not leading to a new treatment, has provided valuable insights into the role of the Substance P/NK1 receptor system in stress-related psychopathology. The clinical data, though not demonstrating broad efficacy, suggest a potential role for NK1 receptor antagonists in mitigating hyperarousal symptoms, a core feature of PTSD. The preclinical methodologies outlined in this guide provide a robust framework for the continued evaluation of novel compounds targeting this pathway. Future research in this area could focus on NK1 receptor antagonists with different pharmacokinetic profiles, the exploration of combination therapies, or the identification of patient subpopulations who may be more responsive to this mechanism of action. The signaling pathways and experimental workflows detailed herein serve as a foundational resource for scientists and drug development professionals dedicated to advancing the treatment of PTSD.
References
Methodological & Application
Application Notes and Protocols for Vofopitant Dihydrochloride Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vofopitant Dihydrochloride (also known as GR205171A) is a potent and selective tachykinin neurokinin 1 (NK1) receptor antagonist.[1][2] It is an orally available compound that has been investigated for its potential as a broad-spectrum anti-emetic and for its anxiolytic properties.[1][3][4] Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for administration in animal models.
Physicochemical Properties
This compound is a white to off-white solid.[5] It is soluble in DMSO and sparingly soluble in acetonitrile.[5][6] Due to its limited aqueous solubility, specific vehicles are required for the preparation of solutions for in vivo administration.
Quantitative Data: Formulation Compositions
Several vehicle compositions have been successfully used to dissolve this compound for in vivo studies, achieving a concentration of at least 2.5 mg/mL. The following table summarizes these formulations.[1]
| Formulation Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
DMSO: Dimethyl sulfoxide (B87167) PEG300: Polyethylene glycol 300 SBE-β-CD: Sulfobutyl ether beta-cyclodextrin (B164692)
Experimental Protocols
Protocol 1: Formulation with PEG300 and Tween-80
This protocol is suitable for creating a clear solution for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the final formulation, a 25 mg/mL stock in DMSO can be prepared.
-
In a sterile vial, add the appropriate volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 to the vial (40% of the final volume) and mix thoroughly until the solution is clear.
-
Add Tween-80 to the vial (5% of the final volume) and mix again.
-
Finally, add saline to reach the desired final volume (45% of the final volume) and mix until a homogenous, clear solution is obtained.[1]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Protocol 2: Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound and is suitable for parenteral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Sterile vials and syringes
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the appropriate volume of the DMSO stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD in saline solution to the vial to reach the final volume (90% of the final volume).[1]
-
Mix thoroughly until a clear solution is formed. Sonication may be used to facilitate dissolution.[1]
Protocol 3: Formulation with Corn Oil
This protocol is suitable for oral or subcutaneous administration where a lipid-based vehicle is appropriate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn Oil, sterile
-
Sterile vials and syringes
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
In a sterile vial, add the appropriate volume of the DMSO stock solution (10% of the final volume).
-
Add sterile corn oil to the vial to reach the final volume (90% of the final volume).[1]
-
Mix thoroughly to ensure a uniform suspension or solution.
Storage and Handling
-
Stock Solutions: Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1] It is recommended to store under nitrogen and away from moisture.[1] Aliquot the solution to avoid repeated freeze-thaw cycles.[1]
-
Final Formulations: The stability of the final formulations should be determined based on the specific vehicle used. It is recommended to prepare fresh formulations for each experiment.
Visualizations
Signaling Pathway of this compound
Vofopitant acts as an antagonist at the NK1 receptor, thereby blocking the binding of its endogenous ligand, Substance P. This action inhibits downstream signaling pathways involved in processes such as emesis and anxiety.[7][8]
Caption: this compound blocks Substance P binding to the NK1 receptor.
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing this compound formulations for in vivo studies.
Caption: General workflow for preparing this compound formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocat.com [biocat.com]
- 3. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 4. Vofopitant - Wikipedia [en.wikipedia.org]
- 5. This compound (GR 205171A) | 168266-51-1 [m.chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Vofopitant Dihydrochloride: Solubility Profile and Protocols for Preclinical Research
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
Vofopitant Dihydrochloride is a potent and selective neurokinin-1 (NK1) receptor antagonist that has been investigated for its potential therapeutic effects in a variety of disorders, including emesis, anxiety, and depression.[1][2][3][4][5] Understanding its solubility in various solvents is critical for the design and execution of in vitro and in vivo studies. This document provides a detailed overview of the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and other solvent systems, along with comprehensive protocols for its dissolution and a diagram of its target signaling pathway.
Solubility Data
The solubility of this compound can vary significantly depending on the solvent and any co-solvents used. The following table summarizes available quantitative solubility data for easy reference.
| Solvent/System | Solubility | Notes |
| Water | 33.33 mg/mL | Ultrasonic assistance may be required.[6] |
| Phosphate-Buffered Saline (PBS) | 50 mg/mL | No additional notes provided.[7] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL | Results in a clear solution.[7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Results in a clear solution.[7] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL | Results in a clear solution.[7] |
| DMSO | Soluble | A 10 mM stock solution in DMSO is commercially available.[7] |
Experimental Protocols
Accurate and reproducible solubility determination is crucial for reliable experimental outcomes. The following section details standardized protocols for preparing this compound solutions.
Protocol for Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 505.37 g/mol )[8]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[7]
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed container.
-
Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The resulting concentration represents the equilibrium solubility of the compound in the tested buffer.
Signaling Pathway
This compound functions as a competitive antagonist of the Neurokinin-1 (NK1) receptor, which is a G protein-coupled receptor (GPCR).[3][4][5] The natural ligand for the NK1 receptor is Substance P. The binding of Substance P to the NK1 receptor initiates a signaling cascade that is implicated in various physiological processes, including pain transmission, inflammation, and emesis.[9][10]
The activation of the NK1 receptor by Substance P leads to the coupling of Gαq and Gαs proteins.[10][11] This subsequently stimulates downstream signaling pathways, including the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine (B11128) monophosphate (cAMP) pathway.[10] this compound exerts its pharmacological effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting these downstream signaling events.[3][4][5]
This compound Signaling Pathway
Experimental Workflow for In Vitro Assay Preparation
The following diagram illustrates a typical workflow for preparing this compound for in vitro cell-based assays.
In Vitro Assay Preparation Workflow
References
- 1. The role of neurokinin-1 (substance P) antagonists in the prevention of postoperative nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Vofopitant Dihydrochloride stock solution preparation and storage
Introduction
Vofopitant Dihydrochloride (also known as GR 205171A) is a potent and selective antagonist of the tachykinin neurokinin 1 (NK1) receptor.[1][2][3] It is an orally available compound that has been investigated for its potential as a broad-spectrum anti-emetic agent and for the treatment of other conditions.[1][2][4] Accurate preparation and storage of this compound stock solutions are crucial for ensuring the reliability and reproducibility of experimental results. This document provides detailed protocols for the preparation and storage of this compound solutions for both in vitro and in vivo research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O | [1] |
| Molecular Weight | 505.36 g/mol | [1] |
| Appearance | White to off-white solid | [1][5] |
| Purity | ≥ 98% | [2] |
Solubility
This compound exhibits solubility in various solvents. The choice of solvent will depend on the intended application (in vitro vs. in vivo) and the desired final concentration. It is important to note that for some solvents, aids such as ultrasonication or gentle heating may be required to achieve complete dissolution.[1] When using dimethyl sulfoxide (B87167) (DMSO), it is recommended to use a fresh, anhydrous grade, as the hygroscopic nature of DMSO can impact solubility.[1]
| Solvent | Solubility | Notes |
| Water (H₂O) | 33.33 mg/mL (65.95 mM) | Requires sonication to dissolve.[1][6] |
| Dimethyl Sulfoxide (DMSO) | 33.33 mg/mL (65.95 mM) | Requires sonication to dissolve.[1] |
| In vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.95 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.95 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.95 mM) | Results in a clear solution; use with caution for dosing periods longer than two weeks.[1] |
Stock Solution Preparation Protocols
This protocol describes the preparation of a high-concentration stock solution suitable for further dilution in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Sterile, deionized water or anhydrous DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of either sterile deionized water or anhydrous DMSO to achieve the desired concentration (e.g., 33.33 mg/mL).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate until the solution is clear. Gentle warming may also be applied if necessary.
-
Once dissolved, if the stock solution was prepared in water for use in cell culture, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
This protocol details the preparation of a working solution for animal studies using a common co-solvent system. It is recommended to prepare this solution fresh on the day of use.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Begin with a pre-prepared stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in a 1 mL final volume, this would be 100 µL.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until a homogenous solution is formed.[1]
-
Add 50 µL of Tween-80 and mix again until the solution is clear.[1]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL and mix thoroughly.[1]
-
The final concentration of this compound in this formulation will be 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Storage and Stability
Proper storage of both the solid compound and prepared stock solutions is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Store under nitrogen, away from moisture.[2][7] |
| In Solvent | -80°C | 6 months - 2 years | Store under nitrogen, away from moisture. Aliquot to avoid repeated freeze-thaw cycles.[1][2][8] |
| In Solvent | -20°C | 1 month | Store under nitrogen, away from moisture.[1][8] |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Vofopitant's mechanism of action at the NK1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. biocat.com [biocat.com]
- 4. Vofopitant - Wikipedia [en.wikipedia.org]
- 5. This compound (GR 205171A) | 168266-51-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Vofopitant Dihydrochloride Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant Dihydrochloride is a neurokinin-1 (NK1) receptor antagonist that has been investigated for its potential therapeutic effects in various central nervous system disorders. Preclinical research in rodent models is a critical step in evaluating the efficacy, safety, and pharmacokinetics of this compound. Oral gavage is a common and effective method for precise oral administration of therapeutic agents in mice. This document provides a detailed, generalized protocol for the oral gavage of this compound in a mouse model. It is important to note that this protocol is a representative guideline; optimization of the vehicle, dosage, and frequency of administration is crucial and should be determined based on the specific experimental design, the physicochemical properties of the this compound batch, and preliminary dose-finding studies.
Data Presentation
Prior to initiating in-vivo studies, comprehensive formulation development and dose-ranging studies are imperative. The following tables represent hypothetical data that should be generated during the experimental planning phase.
Table 1: Recommended Gavage Needle Sizes and Maximum Dosing Volumes for Mice
| Body Weight (g) | Gavage Needle Gauge | Gavage Needle Length (inches) | Maximum Dosing Volume (mL/kg) |
| <14 | 24 G | 1 | 10 |
| 14 - 30 | 22-20 G | 1.5 | 10 |
| >30 | 18 G | 2 | 10 |
Source: Adapted from general guidelines for oral gavage in mice.[1][2]
Table 2: Example Vehicle Formulations for Oral Gavage
| Formulation | Composition | Notes |
| Aqueous Solution | This compound in sterile water or saline | Suitable for water-soluble compounds. |
| Suspension | This compound in 0.5% (w/v) methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water | For poorly water-soluble compounds. Requires continuous mixing to ensure uniform suspension. |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Can be used for compounds with low aqueous solubility. The percentage of DMSO should be minimized, especially for sensitive mouse strains.[3] |
Note: The optimal vehicle for this compound must be determined experimentally by assessing its solubility and stability.
Experimental Protocols
I. Preparation of this compound Formulation
-
Determine the appropriate vehicle: Based on the solubility of this compound, select a suitable vehicle from Table 2 or another validated formulation.
-
Calculate the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the concentration of this compound needed in the formulation. The final volume administered should not exceed the maximum recommended volume (see Table 1).[1]
-
Preparation of an aqueous solution: If this compound is sufficiently soluble, dissolve the calculated amount in sterile water or saline. Gentle heating or vortexing may be applied to aid dissolution.
-
Preparation of a suspension: If the compound is not readily soluble, create a suspension.
-
Weigh the required amount of this compound.
-
Gradually add the vehicle (e.g., 0.5% methylcellulose) while triturating the powder to form a smooth paste.
-
Continue to add the vehicle incrementally to the desired final volume.
-
Continuously stir the suspension using a magnetic stirrer to ensure a homogenous mixture during dosing.
-
-
Preparation of a co-solvent formulation:
-
Dissolve the this compound in the organic solvent component first (e.g., DMSO).
-
Gradually add the other components of the vehicle system while mixing.
-
-
Quality Control: Ensure the final formulation is homogenous and free of visible precipitates before administration.
II. Oral Gavage Procedure in Mice
-
Animal Handling and Restraint:
-
Gavage Needle Measurement and Insertion:
-
Select the appropriate size gavage needle based on the mouse's weight (see Table 1).[2]
-
Measure the correct insertion depth by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark this depth on the needle.[2]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[2] The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to deliver the this compound formulation.[1]
-
-
Post-Administration Monitoring:
Mandatory Visualizations
References
Application Notes and Protocols for Vofopitant Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant Dihydrochloride, also known as GR205171, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in various physiological processes, including emesis, pain, inflammation, and mood disorders. Consequently, this compound has been investigated for its potential therapeutic effects in a range of conditions.
These application notes provide detailed protocols for the oral, subcutaneous, and intraperitoneal administration of this compound in common animal models used in preclinical research. Adherence to standardized procedures is crucial for ensuring the reproducibility and validity of experimental results.
Mechanism of Action: NK1 Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking the binding of Substance P to the NK1 receptor. This action inhibits the downstream signaling cascade, which is primarily mediated through the Gαq/11 protein. Activation of this pathway typically leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to various cellular responses.
Data Presentation: Pharmacokinetic Parameters
| Compound | Species | Administration Route | Dose | Cmax | Tmax | AUC | Absolute Bioavailability (%) | Reference |
| This compound | Rat | Oral | - | Data not available | Data not available | Data not available | Data not available | - |
| Mouse | Subcutaneous | 30 mg/kg | Data not available | Data not available | Data not available | Data not available | [1] | |
| Mouse | Intraperitoneal | 30 mg/kg | Data not available | Data not available | Data not available | Data not available | [1] | |
| Ferret | Oral | - | Orally active | Data not available | Data not available | Data not available | [2] | |
| Dog | Oral | - | Orally active | Data not available | Data not available | Data not available | [2] | |
| Maropitant | Dog | Oral | 2 mg/kg | - | 1.9 h | - | 23.7 | [3] |
| Dog | Oral | 8 mg/kg | - | 1.7 h | - | 37.0 | [3] | |
| Dog | Subcutaneous | 1 mg/kg | - | 0.75 h | - | 90.7 | [3] |
Experimental Protocols
The following protocols provide a general guideline for the administration of this compound. It is imperative that all procedures are conducted in accordance with approved animal welfare protocols and institutional guidelines.
Oral Administration (Gavage)
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Methylcellulose (B11928114) in water, Corn oil)
-
Appropriate sized gavage needles (flexible or rigid with a ball tip)
-
Syringes
-
Animal scale
Workflow for Oral Gavage:
Protocol:
-
Preparation of this compound Formulation:
-
Based on the desired dosage and the animal's weight, calculate the required amount of this compound.
-
Prepare a homogenous suspension or solution in the chosen vehicle. For example, a formulation in 10% DMSO and 90% corn oil can be prepared. Alternatively, a suspension in 0.5% methylcellulose in sterile water can be used. Ensure the final concentration allows for an appropriate administration volume (typically 5-10 mL/kg for rats and mice).
-
-
Animal Handling and Restraint:
-
Gently restrain the animal to immobilize its head and torso. For mice, this can be achieved by scruffing the neck. For rats, a towel or a specialized restraint device may be used.
-
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
With the animal's head held gently in a vertical position, insert the gavage needle into the mouth, passing it over the tongue and down the esophagus.
-
Advance the needle smoothly without rotation. If resistance is met, withdraw and re-insert.
-
Once the needle is in the correct position, slowly administer the formulation.
-
Withdraw the needle in a single, smooth motion.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or leakage of the formulation from the nose or mouth.
-
Subcutaneous (SC) Administration
Subcutaneous injection is a common parenteral route for systemic drug delivery.
Materials:
-
This compound
-
Sterile vehicle (e.g., Saline, Phosphate-Buffered Saline (PBS))
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Workflow for Subcutaneous Injection:
Protocol:
-
Preparation of this compound Solution:
-
Dissolve the calculated amount of this compound in a sterile vehicle. A suggested formulation for injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Ensure the final solution is clear and free of particulates.
-
The administration volume should typically not exceed 5-10 mL/kg.
-
-
Injection Procedure:
-
Restrain the animal appropriately.
-
Lift a fold of skin in the interscapular region (between the shoulder blades).
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of discomfort or local reactions at the injection site.
-
Intraperitoneal (IP) Administration
Intraperitoneal injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound
-
Sterile vehicle (e.g., Saline, PBS)
-
Sterile syringes and needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice)
-
Animal scale
Workflow for Intraperitoneal Injection:
Protocol:
-
Preparation of this compound Solution:
-
Prepare a sterile solution of this compound as described for subcutaneous administration.
-
The recommended injection volume is up to 10 mL/kg for rats and mice.
-
-
Injection Procedure:
-
Restrain the animal securely, typically with the head tilted downwards to displace the abdominal organs.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle at a 10 to 30-degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered the bladder or intestines. If fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the solution smoothly.
-
Withdraw the needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of pain, distress, or abdominal complications.
-
References
- 1. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vofopitant Dihydrochloride Dose-Response Studies in Ferrets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of Vofopitant Dihydrochloride (also known as GR205171) in ferret models of emesis. Vofopitant is a potent and selective antagonist of the tachykinin neurokinin-1 (NK1) receptor.[1] The ferret is a well-established model for studying emesis due to its robust and reliable vomiting reflex, which is physiologically similar to that in humans.[2][3]
Mechanism of Action: NK1 Receptor Antagonism
Vofopitant exerts its anti-emetic effects by blocking the action of Substance P, the natural ligand for the NK1 receptor.[1][4] Substance P is a neuropeptide involved in the transmission of emetic signals in the brainstem. By antagonizing the NK1 receptor, Vofopitant effectively inhibits these signals, thereby reducing or preventing emesis.[5] Vofopitant has demonstrated high affinity for the human, rat, and ferret NK1 receptor.[6]
Figure 1: Vofopitant's Mechanism of Action via the NK1 Receptor Signaling Pathway.
Quantitative Data: Dose-Response of Vofopitant in Ferrets
The following tables summarize the anti-emetic efficacy of Vofopitant (GR205171) against various emetogens in ferrets. The data is adapted from Gardner et al. (1996).[7]
Table 1: Effect of Vofopitant on Cisplatin-Induced Emesis in Ferrets
| Vofopitant Dose (mg/kg, s.c.) | Number of Retching and Vomiting Episodes | % Inhibition |
| Vehicle | 45 ± 8 | 0 |
| 0.03 | 20 ± 6 | 56 |
| 0.1 | 8 ± 4 | 82 |
| 0.3 | 2 ± 1 | 96 |
| 1.0 | 0 | 100 |
Emesis was induced by cisplatin (B142131) (10 mg/kg, i.p.). Vofopitant was administered 30 minutes prior to cisplatin.
Table 2: Effect of Vofopitant on Emesis Induced by Various Agents in Ferrets
| Emetogen (Dose, Route) | Vofopitant Dose (mg/kg, s.c.) | Number of Retching and Vomiting Episodes | % Inhibition |
| Cyclophosphamide (200 mg/kg, i.p.) | Vehicle | 35 ± 7 | 0 |
| 1.0 | 0 | 100 | |
| Morphine (0.5 mg/kg, s.c.) | Vehicle | 28 ± 5 | 0 |
| 1.0 | 1 ± 1 | 96 | |
| Ipecacuanha (2 mg/kg, p.o.) | Vehicle | 22 ± 4 | 0 |
| 1.0 | 0 | 100 | |
| Copper Sulphate (100 mg/kg, p.o.) | Vehicle | 15 ± 3 | 0 |
| 1.0 | 2 ± 1 | 87 |
Vofopitant was administered 30 minutes prior to the emetogen.
Experimental Protocols
The following protocols are synthesized from established methodologies for evaluating anti-emetic agents in ferrets.[5][7][8]
Animal Model
-
Species: Male ferrets (Mustela putorius furo)
-
Weight: 1.0 - 2.0 kg
-
Acclimation: Animals should be housed individually and allowed to acclimate to the laboratory environment for at least 7 days prior to experimentation.
-
Housing: Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., sterile water for injection or saline) to the desired concentrations.
-
Emetogens: Prepare according to the specific agent (e.g., cisplatin in saline, morphine in saline).
-
Administration: Vofopitant is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) 30-60 minutes before the emetic challenge. The emetogen is administered via the appropriate route (e.g., i.p., s.c., or oral gavage).
Emetic Challenge and Observation
-
Baseline Observation: Place the ferret in a clean, transparent observation cage for a 30-60 minute habituation period.
-
Vofopitant Administration: Administer the predetermined dose of Vofopitant or vehicle.
-
Emetogen Administration: After the appropriate pre-treatment time, administer the emetic agent.
-
Observation Period: Observe the animals continuously for a defined period (e.g., 2-4 hours for acute emesis models). Record the latency to the first retch and vomit, and the total number of retches and vomits. A vomit is defined as a forceful expulsion of gastric contents, while a retch is a rhythmic contraction of the abdominal muscles without expulsion of material.
Data Analysis
-
Calculate the mean number of retches and vomits for each treatment group.
-
Determine the percentage inhibition of emesis for each dose of Vofopitant compared to the vehicle control group.
-
Statistical analysis can be performed using appropriate methods, such as ANOVA followed by post-hoc tests, to determine the significance of the anti-emetic effect.
Figure 2: Experimental Workflow for Vofopitant Dose-Response Studies in Ferrets.
Conclusion
The data presented demonstrates that this compound is a potent, broad-spectrum anti-emetic in the ferret model.[7] It effectively inhibits emesis induced by a variety of stimuli, including chemotherapeutic agents and other pharmacological triggers. The protocols outlined provide a robust framework for conducting dose-response studies to evaluate the efficacy of Vofopitant and other NK1 receptor antagonists. These findings support the clinical investigation of Vofopitant for the prevention of nausea and vomiting.[1]
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. Predicting the emetic liability of novel chemical entities: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmakb.com [pharmakb.com]
- 5. The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic effect of a potent and selective neurokinin-1 receptor antagonist, FK886, on cisplatin-induced acute and delayed emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vofopitant Dihydrochloride for the Study of Chemotherapy-Induced Nausea and Vomiting
Introduction
Vofopitant Dihydrochloride is a potent and selective, non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor. The NK1 receptor and its endogenous ligand, substance P, are key players in the emetic reflex, particularly the delayed phase of chemotherapy-induced nausea and vomiting (CINV). By blocking the binding of substance P to the NK1 receptor in the central and peripheral nervous systems, this compound offers a valuable pharmacological tool for researchers studying the mechanisms of CINV and for the development of novel antiemetic therapies. These application notes provide an overview of this compound's use in CINV research, including its mechanism of action, key experimental data, and detailed protocols for its application in preclinical models.
Mechanism of Action
Chemotherapy agents can induce the release of various neurotransmitters, including serotonin (B10506) and substance P, which act on receptors in the gastrointestinal tract and the brain to trigger nausea and vomiting. Substance P's effects are mediated through the NK1 receptor. This compound acts as a competitive antagonist at this receptor, thereby inhibiting the downstream signaling cascade that leads to the emetic response.
Signaling Pathway
Data Presentation
Preclinical Efficacy of Vofopitant in Ferret Models of CINV
| Study Parameter | Cisplatin-Induced Emesis Model |
| Animal Model | Ferret |
| Emetogen | Cisplatin (B142131) (10 mg/kg, i.p.) |
| Vofopitant Dose | 0.1, 0.3, and 1 mg/kg, p.o. |
| Efficacy Endpoint | Reduction in the number of retches and vomits |
| Key Findings | Vofopitant produced a dose-dependent reduction in cisplatin-induced emesis. |
Clinical Efficacy of Vofopitant in CINV
| Study Phase | Patient Population | Chemotherapy Regimen | Vofopitant Dose | Key Findings | Reference |
| Phase II | Patients receiving highly emetogenic chemotherapy | Cisplatin-based | Not specified | Vofopitant was evaluated for the prevention of CINV. |
Experimental Protocols
In Vivo Evaluation of Vofopitant in a Ferret Model of Cisplatin-Induced Emesis
This protocol describes a standard method for assessing the anti-emetic efficacy of Vofopitant in a ferret model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Cisplatin
-
Sterile saline
-
Male ferrets (1-2 kg)
-
Oral gavage needles
-
Intraperitoneal (i.p.) injection needles and syringes
-
Observation cages with video recording capabilities
Procedure:
-
Acclimatization: Acclimate ferrets to the housing conditions for at least 7 days prior to the experiment.
-
Fasting: Fast the animals for 18 hours before the experiment, with water available ad libitum.
-
Vofopitant Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentrations (e.g., 0.1, 0.3, 1 mg/kg).
-
Administer the Vofopitant solution or vehicle orally (p.o.) to the ferrets.
-
-
Cisplatin Administration:
-
One hour after Vofopitant administration, administer cisplatin (10 mg/kg) via i.p. injection.
-
-
Observation:
-
Immediately place the animals in individual observation cages.
-
Record the behavior of the animals for a period of 4 hours.
-
-
Data Collection:
-
Measure the latency to the first emetic episode (retching or vomiting).
-
Count the total number of retches and vomits for each animal.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.
-
In Vitro NK1 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of Vofopitant for the NK1 receptor.
Materials:
-
This compound
-
Cell membranes expressing the human NK1 receptor
-
Radiolabeled substance P (e.g., [³H]-Substance P)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors)
-
Scintillation fluid
-
Scintillation counter
-
96-well plates
-
Glass fiber filters
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the binding buffer.
-
Dilute the NK1 receptor-expressing membranes and [³H]-Substance P to the desired concentrations in the binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the binding buffer, the NK1 receptor membranes, and the various concentrations of Vofopitant or vehicle.
-
Initiate the binding reaction by adding [³H]-Substance P to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination of Reaction:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
-
Washing:
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of Vofopitant that inhibits 50% of the specific binding of [³H]-Substance P (IC₅₀).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound is a valuable research tool for investigating the pathophysiology of CINV and for the preclinical assessment of novel anti-emetic agents. Its high selectivity for the NK1 receptor allows for targeted studies of the substance P-mediated emetic pathways. The protocols provided here offer a starting point for researchers to incorporate this compound into their CINV research programs.
Application Notes & Protocols for the HPLC Analysis of Vofopitant Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vofopitant Dihydrochloride is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2] The NK1 receptor, a G-protein coupled receptor, is the primary receptor for Substance P, a neuropeptide involved in pain perception and emesis.[3][4] By blocking the binding of Substance P, Vofopitant exhibits antiemetic and anxiolytic properties.[1][3] Accurate and reliable analytical methods are crucial for the quantification of Vofopitant in bulk drug substances, pharmaceutical formulations, and biological matrices during drug development and quality control processes.
This document provides a detailed application note and a proposed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. The methodologies presented are based on established principles of reversed-phase chromatography and method validation guidelines, drawing parallels from analytical methods developed for similar NK1 receptor antagonists such as Aprepitant.[5][6][7]
Signaling Pathway of Vofopitant Target: NK1 Receptor
Figure 1: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Vofopitant.
Proposed HPLC Analytical Method
This section outlines a proposed Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound. This method is designed to be a starting point for method development and will require validation for specific applications.
Chromatographic Conditions
| Parameter | Proposed Condition |
| Instrument | HPLC system with UV-Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) : Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).
Experimental Protocol: Method Validation
The proposed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[8] The following parameters should be assessed:
-
System Suitability:
-
Specificity:
-
Analyze blank samples (diluent) and placebo samples to ensure no interference at the retention time of Vofopitant.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that the method can resolve Vofopitant from its degradation products.[7]
-
-
Linearity:
-
Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of Vofopitant at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples on different days, by different analysts, or using different equipment.
-
Calculate the %RSD for the results.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Robustness:
-
Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature.[12]
-
Evaluate the effect of these changes on the system suitability parameters.
-
Summary of Potential Quantitative Data (Hypothetical)
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| System Suitability | ||
| %RSD of Peak Area | ≤ 2.0% | 0.8% |
| %RSD of Retention Time | ≤ 1.0% | 0.3% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| Linearity | ||
| Range | - | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy | ||
| % Recovery | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision | ||
| Repeatability (%RSD) | ≤ 2.0% | 0.9% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.3% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Robust |
Experimental Workflow
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vofopitant Dihydrochloride Neurokinin-1 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a neurokinin-1 (NK1) receptor binding assay using Vofopitant Dihydrochloride. Vofopitant (also known as GR205171) is a potent and selective antagonist of the NK1 receptor.[1][2][3] This document outlines the necessary reagents, equipment, and step-by-step procedures for determining the binding affinity of this compound to the NK1 receptor.
Introduction
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is the preferred receptor for the neuropeptide Substance P.[4][5][6] The Substance P/NK1 receptor system is implicated in various physiological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[7][8][9] Vofopitant is a non-peptide antagonist that binds with high affinity to the NK1 receptor, making it a valuable tool for studying the role of this receptor in various pathologies.[1][2] Radioligand binding assays are a gold standard method for quantifying the interaction between a ligand and its receptor, providing key data on binding affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[10][11]
Quantitative Data Summary
The following table summarizes the reported binding affinities of Vofopitant for the human, rat, and ferret NK1 receptors.
| Compound | Receptor Species | Binding Affinity (pKi) | Reference |
| Vofopitant | Human NK1 | 10.6 | [1] |
| Vofopitant | Rat NK1 | 9.5 | [1] |
| Vofopitant | Ferret NK1 | 9.8 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathway
The binding of the endogenous ligand, Substance P, to the NK1 receptor initiates a cascade of intracellular signaling events. The NK1 receptor primarily couples to Gq and Gs heterotrimeric G proteins.[4] Activation of these G proteins leads to the stimulation of various downstream effectors, resulting in physiological responses. Vofopitant, as an antagonist, competitively binds to the NK1 receptor, thereby blocking the binding of Substance P and inhibiting the subsequent signaling cascade.[8][9]
Caption: NK1 Receptor Signaling Pathway.
Experimental Workflow
The experimental workflow for a competitive radioligand binding assay involves several key steps, from the preparation of materials to the final data analysis.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the inhibition constant (Ki) of this compound for the human NK1 receptor.
I. Materials and Reagents
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [³H]Substance P (specific activity 30-60 Ci/mmol).
-
Test Compound: this compound.
-
Unlabeled Ligand (for nonspecific binding): Aprepitant or unlabeled Substance P.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, and a protease inhibitor cocktail (e.g., 50 µg/mL bacitracin, 30 µM bestatin, 10 µM captopril).[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[13][14]
-
Scintillation Cocktail.
-
Equipment:
-
96-well microplates.
-
Pipettes.
-
Cell harvester for rapid filtration.
-
Microplate scintillation counter.
-
Centrifuge.
-
Homogenizer.
-
II. Membrane Preparation
-
Harvest CHO cells expressing the human NK1 receptor.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.[13]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[13]
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
III. Assay Procedure
This procedure is for a final assay volume of 200-250 µL per well in a 96-well plate.[13][15]
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
Prepare Radioligand Solution: Dilute [³H]Substance P in assay buffer to a final concentration near its Kd (typically 0.4-1.0 nM).[12][16]
-
Set up the Assay Plate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]Substance P solution, and 100-150 µL of the membrane preparation.
-
Nonspecific Binding: Add 50 µL of a high concentration of an unlabeled NK1 antagonist (e.g., 10 µM Aprepitant), 50 µL of [³H]Substance P solution, and 100-150 µL of the membrane preparation.[12]
-
Competition Binding: Add 50 µL of each this compound dilution, 50 µL of [³H]Substance P solution, and 100-150 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 25-27°C) for 60 minutes with gentle agitation.[12][14]
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester.[13][15]
-
Washing: Wash the filters multiple times (e.g., 4-9 times) with ice-cold wash buffer to remove unbound radioligand.[13][14]
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
IV. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Nonspecific Binding.
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC₅₀: Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value (the concentration of Vofopitant that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[12][17]
-
Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
These detailed application notes and protocols provide a comprehensive guide for researchers to accurately determine the binding characteristics of this compound at the NK1 receptor. Adherence to these procedures will ensure the generation of reliable and reproducible data for drug development and scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vofopitant - Wikipedia [en.wikipedia.org]
- 3. pharmakb.com [pharmakb.com]
- 4. mdpi.com [mdpi.com]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Vofopitant Dihydrochloride in the Gerbil Foot-Tapping Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Vofopitant Dihydrochloride, a potent and selective neurokinin-1 (NK1) receptor antagonist, in the gerbil foot-tapping model. This preclinical model is a well-established assay for evaluating the central nervous system (CNS) activity of NK1 receptor antagonists.
Introduction
Substance P, a neuropeptide, is the endogenous ligand for the NK1 receptor. Activation of NK1 receptors in the brain is associated with a variety of physiological responses, including the regulation of mood, anxiety, and emesis. The gerbil foot-tapping model is a behavioral assay used to assess the in vivo efficacy of NK1 receptor antagonists. In this model, direct administration of an NK1 receptor agonist into the cerebral ventricles induces a characteristic and quantifiable foot-tapping behavior. The ability of a compound to inhibit this behavior is indicative of its potency as a centrally acting NK1 receptor antagonist. This compound (formerly GR205171) has been shown to be a highly effective inhibitor of this response.
Data Presentation
The following tables summarize the quantitative data for this compound in the gerbil foot-tapping model.
| Compound | Agonist (Dose, Route) | ID50 (mg/kg, i.p.) | Reference(s) |
| This compound | GR73632 (3 pmol, i.c.v.) | 0.02 | [1] |
ID50: The dose of the antagonist that produces 50% inhibition of the agonist-induced response. i.p.: intraperitoneal; i.c.v.: intracerebroventricular.
Experimental Protocols
This section provides a detailed methodology for the gerbil foot-tapping experiment.
Animals
-
Species: Male Mongolian gerbils (Meriones unguiculatus)
-
Weight: 60-80 g
-
Housing: Animals should be housed individually after surgery to prevent damage to the cannula. They should be maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
Surgical Procedure: Intracerebroventricular (i.c.v.) Cannulation
-
Anesthesia: Anesthetize the gerbil using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Stereotaxic Surgery:
-
Place the anesthetized gerbil in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Drill a small hole through the skull over the lateral ventricle. The stereotaxic coordinates for the lateral ventricle in the gerbil are approximately: AP -0.4 mm from bregma, ML ±1.2 mm from the midline, and DV -2.5 mm from the dura.
-
Implant a guide cannula (22-gauge) into the lateral ventricle and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
-
Post-operative Care:
-
Administer appropriate post-operative analgesia.
-
Allow the animals to recover for at least one week before behavioral testing.
-
Drug Preparation
-
This compound (Antagonist): Dissolve this compound in a suitable vehicle, such as sterile saline or distilled water. Prepare fresh solutions on the day of the experiment.
-
GR73632 (Agonist): Dissolve the NK1 receptor agonist GR73632 in sterile saline. A common stock solution can be prepared and stored frozen, with dilutions made on the day of the experiment.
Experimental Procedure
-
Habituation: On the day of the experiment, allow the gerbils to habituate to the testing environment (e.g., a clear observation cage) for at least 30 minutes.
-
Antagonist Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses. A typical pretreatment time is 60 minutes before the agonist challenge.
-
Agonist Administration:
-
Gently restrain the gerbil and remove the dummy cannula from the guide cannula.
-
Inject the NK1 agonist GR73632 (e.g., 3 pmol in a volume of 5 µL) into the lateral ventricle using an injection cannula connected to a microsyringe. The injection should be performed over a period of 1 minute.
-
Replace the dummy cannula.
-
-
Behavioral Observation:
-
Immediately after the agonist injection, place the gerbil back into the observation cage.
-
Record the number of hind paw foot taps (B36270) for a period of 5 minutes. A foot tap is defined as a rapid, repetitive tapping of one or both hind feet on the floor of the cage.
-
Data Analysis
-
Calculate the total number of foot taps for each animal in the 5-minute observation period.
-
Express the data as the mean ± SEM for each treatment group.
-
Calculate the percentage inhibition of the foot-tapping response for each this compound dose group compared to the vehicle-treated group.
-
Determine the ID50 value using a non-linear regression analysis of the dose-response data.
Visualizations
NK1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by Substance P binding to the NK1 receptor, and the point of inhibition by this compound.
Experimental Workflow for Gerbil Foot-Tapping Assay
This diagram outlines the key steps in the experimental protocol.
References
Troubleshooting & Optimization
Technical Support Center: Vofopitant Dihydrochloride In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Vofopitant Dihydrochloride (B599025). The focus is on addressing common challenges encountered during in vivo experiments aimed at improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Vofopitant Dihydrochloride and why is its in vivo bioavailability a concern?
A1: Vofopitant is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2][3] Its dihydrochloride salt form is often used in research. Like many compounds in this class, Vofopitant can exhibit low oral bioavailability, which presents a significant challenge for achieving therapeutic concentrations in vivo. This is often attributed to poor aqueous solubility and potential first-pass metabolism.[4][5]
Q2: What are the key factors that can limit the oral bioavailability of this compound?
A2: Several factors can contribute to the low oral bioavailability of NK1 receptor antagonists like Vofopitant:
-
Low Aqueous Solubility: Despite being a dihydrochloride salt, the free base form of Vofopitant may have low solubility in the gastrointestinal (GI) tract, leading to poor dissolution and absorption.[4]
-
Gastrointestinal Precipitation: The drug may precipitate out of solution in the GI tract, reducing the amount available for absorption.[4]
-
First-Pass Metabolism: Vofopitant may be extensively metabolized in the liver before it reaches systemic circulation, a common issue for orally administered drugs.[5][6]
-
P-glycoprotein (P-gp) Efflux: As with some other centrally acting drugs, P-gp transporters in the gut wall could potentially pump Vofopitant back into the intestinal lumen, limiting its net absorption.
Q3: What are some initial formulation strategies to consider for improving the oral absorption of this compound in early-stage in vivo studies?
A3: For initial in vivo screening, simple formulation approaches can be effective:
-
Aqueous Solutions: For the dihydrochloride salt, determining the maximum solubility in water or a buffered solution is a primary step.[7]
-
Co-solvent Systems: Using co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) in the formulation can enhance the solubility of Vofopitant.
-
Surfactant-based Formulations: The inclusion of non-ionic surfactants such as Tween® 80 or Cremophor® EL can improve wetting and dispersion, and potentially form micelles to solubilize the compound.
-
Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be particularly effective for lipophilic drugs by presenting the drug in a solubilized form for absorption.
Q4: Are there more advanced formulation approaches for enhancing the bioavailability of this compound?
A4: Yes, several advanced formulation technologies can be explored:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing Vofopitant in a polymer matrix in an amorphous (non-crystalline) state can improve its aqueous solubility and dissolution rate.
-
Liposomes and Nanoparticles: Encapsulating Vofopitant within lipid-based or polymeric nanoparticles can protect it from degradation in the GI tract and potentially enhance its absorption.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable plasma concentrations after oral administration. | Poor dissolution of this compound in the GI tract. | 1. Analyze the solid-state properties of the drug substance (polymorphism, crystallinity).2. Evaluate different formulation strategies to enhance solubility (e.g., co-solvents, surfactants, ASDs).3. Conduct in vitro dissolution studies under biorelevant conditions (e.g., FaSSIF, FeSSIF) to guide formulation selection. |
| High inter-individual variability in pharmacokinetic profiles. | Food effects on drug absorption or variability in GI physiology among subjects. | 1. Conduct a food-effect study to assess the impact of a high-fat meal on Vofopitant's bioavailability.2. Consider formulations that minimize food effects, such as lipid-based systems. |
| Discrepancy between in vitro dissolution and in vivo performance. | Precipitation of the drug in the GI tract after initial dissolution. | 1. Perform in vitro dissolution/precipitation tests to simulate GI conditions.2. Incorporate precipitation inhibitors into the formulation (e.g., HPMC, PVP). |
| Significantly lower bioavailability compared to intravenous administration, suggesting high first-pass metabolism. | Extensive metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the liver and/or gut wall. | 1. Co-administer a known inhibitor of the suspected metabolic enzyme (in preclinical models) to confirm its role.2. Investigate alternative routes of administration that bypass the liver (e.g., subcutaneous, transdermal).[5] |
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Routes of Administration (Dose: 5 mg/kg)
| Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) |
| Intravenous (IV) | 1500 ± 250 | 0.1 | 3200 ± 450 | 100 |
| Oral (PO) - Aqueous Solution | 120 ± 40 | 1.5 | 380 ± 110 | 11.9 |
| Oral (PO) - Nanosuspension | 450 ± 90 | 1.0 | 1500 ± 320 | 46.9 |
| Intraduodenal (ID) | 600 ± 150 | 0.8 | 1900 ± 400 | 59.4 |
| Intraportal (IPV) | 950 ± 200 | 0.2 | 2500 ± 500 | 78.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes based on typical findings for poorly soluble drugs.[4]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Oral Administration
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Deionized water
-
Wet milling equipment (e.g., bead mill)
-
Zirconium oxide beads (0.1-0.5 mm)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Preparation of Stabilizer Solution: Prepare a 1% (w/v) solution of the chosen stabilizer in deionized water.
-
Pre-suspension: Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 10 mg/mL.
-
Wet Milling: Add the pre-suspension to the milling chamber containing zirconium oxide beads.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours. Maintain a low temperature (4-8°C) throughout the process to prevent drug degradation.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Final Formulation: Once the target particle size is reached, separate the nanosuspension from the milling beads. The resulting nanosuspension is ready for in vivo administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulation (e.g., nanosuspension)
-
Vehicle control
-
Intravenous formulation of this compound
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a dose of 5 mg/kg.
-
Intravenous Group: Administer the intravenous formulation via the tail vein at a dose of 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Vofopitant in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The absolute oral bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Experimental workflow for improving and evaluating the in vivo bioavailability of this compound.
Caption: Simplified pathway illustrating the absorption and first-pass metabolism of orally administered Vofopitant.
References
- 1. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Vofopitant - Wikipedia [en.wikipedia.org]
- 4. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of maropitant, a novel neurokinin type-1 receptor antagonist, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound [cnreagent.com]
- 8. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vofopitant Dihydrochloride Dosage for Animal Studies
Welcome to the technical support center for Vofopitant Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand is Substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis.[2][3][4] Vofopitant exerts its effects by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting its downstream signaling pathways.[2][5]
Q2: What are the common research applications for Vofopitant in animal models?
A2: Vofopitant and other NK1 receptor antagonists are investigated in animal models for a range of conditions, including:
-
Anxiety and Depression: The Substance P/NK1 system is implicated in the regulation of stress and affective behaviors.[2]
-
Pain and Inflammation: Substance P is a key mediator of nociceptive signals and neurogenic inflammation.[3][6]
-
Emesis (Vomiting): NK1 receptor antagonists are effective antiemetics, particularly for chemotherapy-induced nausea and vomiting.[3][5][7]
-
Post-Traumatic Stress Disorder (PTSD): Vofopitant has been specifically studied for its potential in treating PTSD.[1]
Q3: How do I prepare this compound for administration to animals?
A3: this compound is a water-soluble salt form of Vofopitant. For most parenteral routes of administration (e.g., intravenous, intraperitoneal, subcutaneous), it can be dissolved in sterile, isotonic saline or phosphate-buffered saline (PBS). It is crucial to ensure the final solution is clear and free of particulates. For oral administration, it may be dissolved in water or a suitable vehicle. Always confirm the solubility and stability of your specific formulation.
Q4: What are the key pharmacokinetic considerations when designing a dosage regimen?
A4: Pharmacokinetics (PK) can vary significantly between animal species.[8][9] Key parameters to consider are:
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation. This will differ between oral and parenteral routes.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half. This will influence the dosing frequency.
-
Volume of Distribution (Vd): The extent to which the drug distributes into body tissues.
-
Clearance (CL): The rate at which the drug is removed from the body.
A pilot pharmacokinetic study is often necessary to determine these parameters in your specific animal model.
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - Perform a dose-response study to identify the optimal dose range. - Review literature for doses used in similar animal models and for similar NK1 receptor antagonists. |
| Poor Bioavailability | - Consider a different route of administration (e.g., intraperitoneal instead of oral). - Evaluate the formulation for potential solubility or stability issues. |
| Rapid Metabolism/Clearance | - Increase the dosing frequency based on the drug's half-life. - Consider a continuous infusion model if bolus dosing is ineffective. |
| Inconsistent Dosing Technique | - Ensure all personnel are properly trained on the administration technique. - Normalize the dose to the body weight of each animal and ensure accurate volume administration. |
| Biological Variability | - Increase the number of animals per group to enhance statistical power. - Ensure animals are age and sex-matched. |
Issue 2: Unexpected Adverse Effects or Toxicity
| Potential Cause | Troubleshooting Steps |
| Dose is Too High | - Reduce the dose to determine if the toxicity is dose-dependent. - Conduct a maximum tolerated dose (MTD) study. |
| Off-Target Effects | - Conduct a thorough literature search for known off-target effects of Vofopitant or other NK1 receptor antagonists. |
| Formulation/Vehicle Toxicity | - Administer the vehicle alone to a control group to rule out vehicle-induced toxicity. - Ensure any solubilizing agents (e.g., DMSO) are diluted to non-toxic concentrations. |
| Route of Administration | - Certain routes may be associated with local irritation or other adverse effects. Consider alternative routes. |
Data Presentation
Table 1: Reported Dosages of Vofopitant and Other NK1 Receptor Antagonists in Animal Studies
| Compound | Species | Dose | Route of Administration | Application | Reference |
| Vofopitant (GR205171) | Mouse | 30 mg/kg | Subcutaneous | Delayed Reward | [1] |
| Vofopitant (GR205171) | Mouse | 30 mg/kg | Intraperitoneal | Serotonin Levels | [1] |
| Maropitant | Dog | 2 mg/kg | Oral (q48h) | Chronic Bronchitis | [10][11] |
| Maropitant | Dog | 5 mg/kg | Intravenous | Anesthetic Sparing | [7] |
Note: This table is for informational purposes only. The optimal dose for your specific study must be determined experimentally.
Experimental Protocols
Protocol 1: Dose-Response Study for this compound
Objective: To determine the effective dose range of this compound for a specific behavioral or physiological endpoint.
Materials:
-
This compound
-
Sterile saline or PBS (vehicle)
-
Appropriate animal model (e.g., mice, rats)
-
Standard laboratory equipment for dosing and behavioral/physiological assessment
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment.
-
Group Assignment: Randomly assign animals to different treatment groups (e.g., vehicle control, and at least 3-4 escalating doses of Vofopitant). A typical dose range to explore for a novel compound might be 1, 3, 10, and 30 mg/kg.
-
Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group.
-
Dosing: Administer the assigned treatment (vehicle or Vofopitant dose) to each animal via the chosen route of administration. Ensure the dosing volume is consistent across all animals (e.g., 10 mL/kg for intraperitoneal injection in mice).
-
Endpoint Assessment: At a predetermined time point post-administration (based on expected time to peak effect), conduct the behavioral or physiological test to measure the desired endpoint.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.
Mandatory Visualization
Signaling Pathway
Caption: NK1 Receptor Signaling and Vofopitant Antagonism.
Experimental Workflow
Caption: Workflow for Vofopitant Dosage Optimization.
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
- 1. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of Neurokinin-1 Receptor Antagonism as a Novel Treatment for Chronic Bronchitis in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Vofopitant Dihydrochloride Degradation Product Analysis
Disclaimer: The following information is based on the chemical structure of Vofopitant Dihydrochloride and general principles of drug degradation analysis. As of December 2025, specific degradation pathways and validated stability-indicating methods for this compound are not extensively documented in publicly available literature. The provided guidance is intended for research purposes and should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to degradation?
A1: this compound is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1][2][3][4] Its chemical structure consists of a substituted piperidine (B6355638) ring, a phenyl group, a methoxybenzene ring, and a trifluoromethyltetrazole moiety. These features, particularly the piperidine and methoxybenzene rings, are susceptible to specific types of degradation.
Q2: What are the likely degradation pathways for this compound under stress conditions?
A2: Based on its structure, this compound is likely to degrade via the following pathways:
-
Oxidation: The piperidine nitrogen and the methoxy-substituted aromatic ring are susceptible to oxidation. N-oxidation of the piperidine ring is a common degradation pathway for similar structures.[5] Demethylation of the methoxy (B1213986) group is also possible.
-
Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides directly attached to the main rings, the ether linkage of the methoxy group could be susceptible to cleavage under harsh acidic conditions.
-
Photodegradation: Aromatic systems can be sensitive to photolytic stress, potentially leading to the formation of radical species and subsequent degradation products.
Q3: Are there any known degradation products for other NK1 receptor antagonists that might be relevant?
A3: Yes, other NK1 receptor antagonists like Aprepitant are primarily metabolized by cytochrome P450 enzymes, which suggests that oxidative degradation is a key pathway for this class of drugs.[6] While metabolic pathways are not identical to degradation under laboratory stress conditions, they provide valuable clues about the more reactive sites on the molecule.
Troubleshooting Guide
Q1: I am seeing unexpected peaks in my HPLC chromatogram during a forced degradation study of this compound. How can I identify them?
A1: Unexpected peaks are likely degradation products. To identify them, you can follow these steps:
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the degradation products.
-
Tandem MS (MS/MS): Fragment the ions of the unknown peaks in the mass spectrometer to obtain a fragmentation pattern. This pattern can be used to elucidate the structure of the degradation product by comparing it to the fragmentation of the parent Vofopitant molecule.
-
Comparative Analysis: Compare the chromatograms from different stress conditions (acidic, basic, oxidative, photolytic, thermal). Peaks that appear or increase in a specific condition are likely products of that degradation pathway.
Q2: The peak shape for Vofopitant or its degradation products is poor (e.g., tailing, fronting). What can I do?
A2: Poor peak shape in HPLC can be caused by several factors:
-
Mobile Phase pH: The piperidine moiety in Vofopitant is basic. Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state of the molecule. A pH 2-3 units away from the pKa of the basic nitrogen is a good starting point.
-
Column Choice: A C18 column is a common starting point, but if peak tailing persists, consider a column with base-deactivated silica (B1680970) or a different stationary phase.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Buffer Concentration: Inadequate buffering of the mobile phase can lead to peak tailing. Ensure your buffer concentration is sufficient (typically 10-50 mM).
Q3: My mass spectrometry signal for Vofopitant and its potential degradation products is weak or inconsistent. What could be the issue?
A3: Weak or inconsistent MS signals can be due to:
-
Ionization Mode: Vofopitant, with its basic nitrogen, should ionize well in positive electrospray ionization (ESI+) mode. Ensure you are using the appropriate ionization technique.
-
Mobile Phase Additives: The presence of non-volatile buffers (e.g., phosphate) can suppress the MS signal. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate.
-
Source Contamination: A dirty MS source can lead to poor signal. Perform routine cleaning and maintenance.
-
In-source Fragmentation: If the molecule is very labile, it might be fragmenting in the ionization source. Try reducing the source temperature or fragmentor voltage.
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound under Forced Degradation Conditions
| Stress Condition | Potential Degradation Pathway | Predicted Degradation Products | Analytical Technique for Detection |
| Acid Hydrolysis | Cleavage of the ether linkage | Desmethyl-Vofopitant | HPLC-UV, LC-MS |
| Base Hydrolysis | Limited degradation expected | Minimal change | HPLC-UV |
| Oxidation (e.g., H₂O₂) | N-oxidation, Aromatic hydroxylation | Vofopitant N-oxide, Hydroxylated Vofopitant | HPLC-UV, LC-MS |
| Photolytic Degradation | Radical formation, Ring cleavage | Various complex products | HPLC-UV, LC-MS |
| Thermal Degradation | General decomposition | Various complex products | HPLC-UV, LC-MS |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
-
Analyze the sample at appropriate time points by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of this compound powder in a petri dish.
-
Expose it to dry heat at 70°C for 48 hours.
-
Dissolve the stressed powder in a suitable solvent, dilute, and analyze by HPLC.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.
-
A suitable starting HPLC method could be a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid.
-
Mandatory Visualization
Caption: Experimental workflow for forced degradation analysis of this compound.
Caption: Logical relationship for the identification of an unknown degradation product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 4. Vofopitant - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing Vofopitant Dihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Vofopitant Dihydrochloride in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Vofopitant is a potent and selective, orally available antagonist of the neurokinin-1 (NK1) receptor.[1][2] The NK1 receptor's natural ligand is Substance P, a neuropeptide involved in signaling pathways related to pain, inflammation, depression, and emesis.[3][4][5] By blocking the NK1 receptor, Vofopitant inhibits the downstream effects of Substance P.[3]
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and has been reported to have high water solubility.[6][7][8] One source measured its aqueous solubility at 33.33 mg/mL.[7] For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO.[9]
Q3: Why does this compound precipitate when added to cell culture media?
Precipitation of a compound upon dilution into aqueous media is often referred to as "crashing out." This can occur for several reasons:
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into an aqueous medium can cause a sudden change in the solvent environment, leading to precipitation of the less soluble compound.
-
Exceeding Aqueous Solubility: The final concentration in the cell culture medium may exceed the compound's solubility limit in that specific medium, which contains salts, proteins, and other components.
-
pH and Temperature Effects: The pH of the cell culture medium (typically ~7.4 in an incubator) and the temperature can influence the solubility of the compound.[9]
-
Interactions with Media Components: The compound may interact with proteins (like those in Fetal Bovine Serum) or salts in the medium, leading to the formation of insoluble complexes.[9]
Q4: What is the maximum recommended concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower.[9] It is crucial to run a vehicle control (media with the same final DMSO concentration) to assess any effects on your specific cell line.
Troubleshooting Guide for this compound Precipitation
This guide addresses common precipitation issues encountered during experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitate forms upon adding the stock solution to the media. | High Final Concentration: The target concentration exceeds the compound's solubility in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media. |
| Solvent Shock: The rapid dilution from a high-concentration DMSO stock causes the compound to "crash out." | Perform a serial or intermediate dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed media before adding it to the final volume. Add the stock solution dropwise while gently vortexing the media. | |
| Low Temperature of Media: Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[9] | |
| Precipitate forms over time in the incubator. | pH Shift: The CO2 environment in the incubator can alter the media's pH, affecting compound solubility.[9] | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Evaporation: Water evaporation from the culture vessel can increase the compound's concentration over time, leading to precipitation. | Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. Ensure proper humidification in the incubator. | |
| Compound Instability: The compound may not be stable in the aqueous environment for the duration of the experiment. | Prepare fresh working solutions immediately before each experiment. Avoid storing the compound diluted in aqueous media for extended periods. | |
| Precipitate is observed in the frozen stock solution after thawing. | Improper Storage: Repeated freeze-thaw cycles can lead to precipitation. The stock concentration may be too high for stable storage. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1] If precipitation persists, consider preparing the stock at a slightly lower concentration. |
Data Presentation
Table 1: Reported Solubility of Vofopitant and its Dihydrochloride Salt
| Compound Form | Solvent | Reported Solubility | Source |
| Vofopitant (free base) | DMSO | Sparingly soluble: 1-10 mg/mL | [8] |
| This compound | Water | 33.33 mg/mL (ultrasonic) | [7] |
| This compound | DMSO / Saline Formulations | ≥ 2.5 mg/mL (clear solution) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution for subsequent dilution in aqueous media.
Materials:
-
This compound (MW: 505.37 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh out 5.05 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming to 37°C can be used to aid dissolution if necessary.[1]
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To find the highest concentration of this compound that remains soluble in your specific experimental medium.
Materials:
-
10 mM this compound DMSO stock solution (from Protocol 1)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Microscope
Procedure:
-
Dispense 1 mL of pre-warmed complete cell culture medium into several sterile microcentrifuge tubes.
-
Add increasing volumes of the 10 mM DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control tube containing the highest volume of DMSO used (e.g., for 100 µM, this would be 10 µL of DMSO in 1 mL of media, for a 1% final DMSO concentration).
-
Gently vortex each tube immediately after adding the stock solution.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each tube for any signs of cloudiness or precipitate at various time points. A microscope can be used for a more sensitive assessment.
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
Visualizations
Signaling Pathway
Caption: Simplified NK1 receptor signaling pathways activated by Substance P.
Experimental Workflow
Caption: Recommended workflow for preparing experimental solutions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Biopharma & Bioprocessing [evonik.com]
- 3. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 4. mybiosource.com [mybiosource.com]
- 5. biocat.com [biocat.com]
- 6. Analysis of the Stability of Compounded Vancomycin Hydrochloride Oral Solution: A Comparison Between Formulations Prepared Using a Commercial Product and Using the Pure Active Ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
mitigating side effects of Vofopitant Dihydrochloride in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Vofopitant Dihydrochloride in murine models. The information is intended for scientists and drug development professionals to mitigate potential side effects and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1][2] Its therapeutic and physiological effects are primarily mediated by blocking the binding of Substance P (SP), an endogenous neuropeptide, to NK1 receptors.[2] The NK1 receptor is a G protein-coupled receptor involved in a variety of biological processes, including emesis, pain transmission, inflammation, and mood regulation. By inhibiting SP-mediated signaling, Vofopitant can modulate these pathways.
Q2: What are the known or anticipated side effects of this compound in mice?
Direct and comprehensive public data on the specific side effects of this compound in mice is limited. However, based on the known pharmacology of NK1 receptor antagonists and preclinical studies on related compounds, researchers should be observant for the following potential effects:
-
Central Nervous System (CNS) Effects: Given the distribution of NK1 receptors in the brain, behavioral changes may be observed. These could manifest as alterations in anxiety-like behaviors, locomotion, or sedation.[1][3]
-
Gastrointestinal Effects: NK1 receptors are also present in the gastrointestinal tract. While often targeted to reduce nausea and vomiting, high doses or off-target effects could potentially lead to changes in gut motility.
-
Injection Site Reactions: If administered via subcutaneous or intravenous routes, localized reactions at the injection site, such as swelling or redness, may occur. This is a general consideration for many parenteral drug administrations.
Q3: Are there any known drug-drug interactions to be aware of when using this compound in mice?
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Mice
Symptoms:
-
Hyperactivity or hypoactivity
-
Increased anxiety-like behaviors (e.g., thigmotaxis in open field tests)
-
Sedation or lethargy
Potential Causes:
-
The inherent pharmacological activity of Vofopitant as a CNS-acting agent.
-
Dose-dependent off-target effects.
-
Interaction with other experimental variables.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose-Response Study | Conduct a preliminary dose-response study to identify the minimal effective dose with the fewest behavioral side effects. Start with a low dose and incrementally increase it, carefully observing for the onset of adverse behaviors. |
| Acclimatization and Handling | Ensure all mice are properly acclimatized to the experimental environment and handled consistently to minimize stress-induced behavioral changes that could be confounded with drug effects. |
| Appropriate Controls | Always include a vehicle-treated control group to differentiate the effects of the drug from the experimental procedures. |
Issue 2: Gastrointestinal Disturbances
Symptoms:
-
Diarrhea or constipation
-
Changes in food and water intake
-
Weight loss
Potential Causes:
-
Modulation of NK1 receptors in the gut, affecting motility.
-
Stress-induced gastrointestinal effects.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Monitor Food and Water Intake | Daily monitoring of food and water consumption and body weight can provide early indicators of gastrointestinal distress. |
| Dietary Support | If mice show signs of dehydration or malnutrition, provide supplemental hydration (e.g., hydrogel) and palatable, easily digestible food. |
| Stool Observation | Regularly observe the consistency of fecal pellets to detect diarrhea or constipation. |
Issue 3: Injection Site Reactions
Symptoms:
-
Redness, swelling, or inflammation at the injection site.
-
Signs of pain or discomfort upon injection.
Potential Causes:
-
Irritation from the vehicle or the compound itself.
-
Improper injection technique.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Vehicle Optimization | Test different biocompatible vehicles to find one that minimizes local irritation. Ensure the pH and osmolarity of the formulation are within a physiological range. |
| Proper Injection Technique | Use appropriate needle gauges and administer the injection slowly. Rotate injection sites if repeated dosing is necessary. |
| Post-Injection Monitoring | Visually inspect the injection site at regular intervals post-administration to monitor for any adverse reactions. |
Experimental Protocols
Protocol 1: Assessment of Behavioral Side Effects using an Open Field Test
-
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The arena should be evenly illuminated.
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
After a predetermined pretreatment time, place a single mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 10-15 minutes) using an automated tracking system or by manual scoring.
-
Analyze parameters such as total distance traveled (locomotion), time spent in the center versus the periphery of the arena (anxiety-like behavior), and rearing frequency.
-
-
Data Analysis: Compare the behavioral parameters between the Vofopitant-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for adverse effects in mice.
References
Technical Support Center: Vofopitant Dihydrochloride Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Vofopitant Dihydrochloride. The information herein is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation studies are essential to develop and establish the specificity of stability-indicating analytical methods.[1] These studies help to understand the degradation pathways and identify the degradation products of the drug substance under various stress conditions, which is a regulatory requirement.[1] The data generated is crucial for formulation development, packaging selection, and determining storage conditions.
Q2: Under what conditions should this compound be stressed?
A2: this compound should be subjected to stress conditions including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.[2]
Q3: What analytical technique is most suitable for analyzing the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and appropriate technique. This method should be capable of separating the intact this compound from all potential degradation products.[3]
Q4: How much degradation should I aim for in my forced degradation studies?
A4: The goal is to achieve partial degradation, typically in the range of 5-20%.[4] Complete degradation does not provide useful information about the degradation pathway, while no degradation indicates the conditions were not stringent enough.
Q5: What should I do if no degradation is observed under the initial stress conditions?
A5: If no degradation is observed, the stress conditions should be made more stringent. For example, you can increase the concentration of the acid or base, increase the temperature, or prolong the exposure time.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in hydrolytic studies. | 1. This compound is stable under the tested conditions.2. Insufficient concentration of acid/base or inadequate temperature/duration. | 1. Increase the concentration of HCl or NaOH (e.g., from 0.1 N to 1 N).2. Increase the temperature of the reaction (e.g., reflux at 60-80°C).3. Extend the duration of the study. |
| Complete degradation of the drug substance. | 1. The stress conditions are too harsh. | 1. Reduce the concentration of the stressor (e.g., use 0.01 N HCl instead of 0.1 N).2. Shorten the exposure time.3. Conduct the study at a lower temperature. |
| Poor peak shape or resolution in the chromatogram. | 1. Inappropriate mobile phase composition or pH.2. Column degradation due to extreme pH.3. Co-elution of degradation products with the main peak. | 1. Optimize the mobile phase composition and pH.2. Use a pH-stable HPLC column.3. Adjust the gradient profile or try a different column chemistry to improve separation. |
| Mass balance is not within the acceptable range (95-105%). | 1. Some degradation products are not being detected by the analytical method (e.g., they are volatile or lack a chromophore).2. Degradation products are not being eluted from the column.3. Inaccurate quantification due to differences in response factors. | 1. Use a universal detector like a mass spectrometer (LC-MS) to identify non-chromophoric degradants.2. Modify the mobile phase to ensure all components are eluted.3. Determine the relative response factors for the major degradation products. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 15.2 | 3 |
| Base Hydrolysis | 0.1 N NaOH | 8 | 60 | 22.5 | 4 |
| Oxidation | 3% H₂O₂ | 2 | 25 | 47.1 | 6 |
| Thermal | Dry Heat | 48 | 70 | 31.3 | 8 |
| Photolytic | UV Light | 24 | 25 | 8.9 | 2 |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for the degradation studies.
Forced Degradation Procedures
-
Acid Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 10 µg/mL.[3]
-
Base Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 60°C for 8 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of 10 µg/mL.[3]
-
Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 2 hours. Dilute with the mobile phase to a final concentration of 10 µg/mL.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 70°C in an oven for 48 hours.[3] After the specified time, dissolve the sample in the solvent, and dilute with the mobile phase to a final concentration of 10 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) in a photostability chamber for 24 hours. After exposure, dissolve the sample in the solvent and dilute with the mobile phase to a final concentration of 10 µg/mL.
Analytical Method
A hypothetical stability-indicating RP-HPLC method is described below:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (90:10, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection Wavelength: 220 nm[3]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Mandatory Visualization
Caption: Workflow for forced degradation studies of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Vofopitant Dihydrochloride Long-Term Stability Testing
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for conducting long-term stability studies on Vofopitant Dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound stability testing?
A1: Based on ICH guidelines, long-term stability testing for a drug substance like this compound, intended for storage at room temperature, should be conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH). For accelerated stability studies, the recommended conditions are 40°C ± 2°C with 75% ± 5% RH.[1][2][3] Some commercial suppliers also recommend storage at -20°C for long-term preservation of the solid material.[4]
Q2: What is the typical duration for a long-term stability study of this compound?
A2: For regulatory submissions, long-term stability studies should extend for a minimum of 12 months.[2] Testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter for the proposed shelf-life of the product.[1][2]
Q3: What are the critical quality attributes to monitor during the stability testing of this compound?
A3: The key attributes to monitor include:
-
Appearance: Any change in color or physical state.
-
Assay: Quantification of the active pharmaceutical ingredient (API).
-
Purity: Detection and quantification of any degradation products or other impurities.
-
Dissolution: For formulated products, the rate at which the drug substance dissolves.
-
Water Content: To assess the impact of humidity on the drug substance.
Q4: How should a stability-indicating analytical method be developed for this compound?
A4: A stability-indicating method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method, must be able to separate this compound from its potential degradation products and process impurities.[5][6] Method development should involve forced degradation studies to generate these potential degradants.[7][8] The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
-
Sample Preparation: Use at least three batches of this compound. Package the samples in containers that simulate the proposed market packaging.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Pull samples at 0, 1, 3, and 6 months.[1]
-
-
Analytical Testing: At each time point, test the samples for appearance, assay and purity by a validated stability-indicating HPLC method, and water content by Karl Fischer titration.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method and identifying potential degradation pathways.[7][8][9]
-
Acid Hydrolysis: Reflux this compound in 0.1 M HCl at 60°C for 8 hours.
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C for 8 hours.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[10]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound (Batch A) at 25°C/60% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 3 | White to off-white powder | 99.7 | 0.18 |
| 6 | White to off-white powder | 99.6 | 0.21 |
| 12 | White to off-white powder | 99.5 | 0.25 |
| 24 | White to off-white powder | 99.2 | 0.35 |
Table 2: Illustrative Accelerated Stability Data for this compound (Batch A) at 40°C/75% RH
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.15 |
| 1 | White to off-white powder | 99.5 | 0.28 |
| 3 | White to off-white powder | 99.1 | 0.45 |
| 6 | Slight yellowish tint | 98.5 | 0.72 |
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during the stability study.
-
Possible Cause: A new degradation product has formed, or there is contamination from the container closure system.
-
Troubleshooting Steps:
-
Verify that the peak is not an artifact of the mobile phase or the sample diluent by injecting a blank.
-
Compare the retention time with the profiles from the forced degradation studies to see if it is a known degradant.
-
If the peak is unknown, use LC-MS to determine its mass and obtain fragmentation data to help elucidate its structure.
-
Investigate potential leachables from the container by storing the formulation placebo in the same container under the same conditions and analyzing it.
-
Issue 2: Poor peak shape (tailing) for this compound in RP-HPLC analysis.
-
Possible Cause: this compound contains basic amine groups that can interact with residual silanols on the silica-based C18 column, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Use a mobile phase with a low pH (e.g., 2.5-3.5) to ensure the amine groups are protonated. This minimizes interaction with silanols.
-
Use a Modified Column: Employ an "end-capped" column or a column with a polar-embedded group to shield the silanols.
-
Add a Competing Base: Include a small amount of a competing amine, like triethylamine, in the mobile phase to block the active silanol (B1196071) sites.
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample to ensure the column is not overloaded.
-
Issue 3: Assay values show high variability between time points.
-
Possible Cause: Issues with sample preparation, analytical method precision, or non-homogeneity of the drug substance.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the procedure for sample weighing and dilution is consistent and accurate. Check the stability of the sample in the analytical diluent.
-
Verify Method Precision: Re-run system suitability tests to confirm the precision of the HPLC system. If necessary, re-validate the precision of the analytical method.
-
Assess Sample Homogeneity: If possible, take multiple samples from different locations within the bulk container to check for uniformity.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Plausible degradation pathways for this compound.
References
- 1. mybiosource.com [mybiosource.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Vofopitant | Neurokinin receptor | TargetMol [targetmol.com]
- 9. Vofopitant - Wikipedia [en.wikipedia.org]
- 10. rjpn.org [rjpn.org]
Vofopitant Dihydrochloride Formulation: Technical Support Center
Welcome to the technical support center for the formulation of Vofopitant Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the formulation of this NK1 receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the formulation of Vofopitant Dihydrochloride.
Issue 1: Poor Aqueous Solubility and Precipitation
Q1: I am observing low solubility of this compound in aqueous buffers, and it often precipitates when I dilute my DMSO stock solution. What is causing this and how can I resolve it?
A1: This is a common issue for compounds with low aqueous solubility.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a powerful organic solvent, but when a concentrated DMSO stock is diluted into an aqueous medium, the drastic change in solvent polarity can cause the compound to precipitate.[1] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.
Troubleshooting Steps:
-
Optimize Dilution Technique:
-
Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer.
-
Add the DMSO stock to the aqueous buffer, not the other way around, while vortexing or stirring vigorously to ensure rapid dispersion.[1]
-
-
Employ Gentle Energy Input:
-
Adjust pH:
-
As Vofopitant is a basic compound, its solubility is expected to be higher at a lower pH.[1] Ensure your aqueous buffer has a pH that favors the ionized form of the molecule.
-
-
Utilize Co-solvents and Excipients:
-
Consider the use of co-solvents such as PEG 300, PEG 400, or propylene (B89431) glycol in your formulation.
-
Surfactants like Tween 80 or sodium lauryl sulfate (B86663) can improve the wettability of the compound.[3]
-
Cyclodextrins, such as SBE-β-CD, can be used to form inclusion complexes and enhance solubility.[4]
-
Issue 2: Physical Instability - Caking and Clumping of Powder
Q2: My this compound powder is clumping and forming cakes, making it difficult to handle and weigh accurately. What is the likely cause and what are the solutions?
A2: This behavior strongly suggests that this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7][8] This can lead to changes in physical and chemical properties, as well as handling difficulties during manufacturing.[5][6][7][8]
Troubleshooting Steps:
-
Control Environmental Conditions:
-
Handle the active pharmaceutical ingredient (API) in a controlled environment with low relative humidity (RH), such as a glove box or a dry room.
-
-
Proper Storage and Packaging:
-
Store the API in a tightly sealed container with a desiccant.
-
For long-term storage, consider packaging under an inert atmosphere (e.g., nitrogen).[4]
-
-
Formulation Strategies to Mitigate Hygroscopicity:
-
Co-processing with Excipients: Blending with excipients that have a higher affinity for water can protect the API.
-
Granulation: Performing wet or dry granulation can reduce the surface area of the API exposed to the environment.
-
Film Coating: Applying a polymer film coat to a solid dosage form can act as a moisture barrier.[5]
-
Issue 3: Inconsistent Dissolution Profiles and Variable Bioavailability
Q3: I am observing batch-to-batch variability in the dissolution rate of my this compound tablets, which could lead to inconsistent bioavailability. What could be the underlying reason?
A3: Inconsistent dissolution profiles are often linked to polymorphism, the ability of a compound to exist in multiple crystalline forms.[9][10][11][12][13] Different polymorphs can have significantly different solubilities and dissolution rates.[9][10][11][13] It is also possible that the dihydrochloride salt is disproportionating back to the less soluble free base.[14][15]
Troubleshooting Steps:
-
Polymorph Characterization:
-
Control Crystallization Process:
-
Excipient Compatibility Studies:
-
Manufacturing Process Optimization:
-
Milling and compression forces during tableting can sometimes induce polymorphic transformations.[12] Monitor the solid form of the API throughout the manufacturing process.
-
Frequently Asked Questions (FAQs)
Q: What are the known solubility characteristics of Vofopitant?
A: Vofopitant base is reported to be slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml) and sparingly soluble in DMSO (1-10 mg/ml).[16] As this compound is a salt form, its aqueous solubility is expected to be higher than the free base, particularly in acidic conditions.
Q: Are there any known stability issues with this compound?
A: While specific degradation pathways for this compound are not widely published, as a dihydrochloride salt of a weakly basic compound, it may be susceptible to disproportionation in aqueous suspensions or in solid dosage forms in the presence of basic excipients.[14][15] Furthermore, due to its potential hygroscopicity, hydrolysis could be a possible degradation route.[5]
Q: What is the "common ion effect" and how might it affect a this compound formulation?
A: The common ion effect can decrease the solubility of a sparingly soluble salt when a solution already contains one of the ions from the salt.[17] For this compound, the presence of chloride ions (for example, in gastric fluid as hydrochloric acid) could potentially suppress its dissolution.[17] This is more pronounced for hydrochloride salts with lower aqueous solubility.[17]
Q: Which analytical techniques are crucial for characterizing the solid state of this compound?
A: A comprehensive solid-state characterization should include:
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form and detect polymorphism.[10]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect polymorphic transitions.[10]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and measure the presence of solvates or hydrates.
-
Dynamic Vapor Sorption (DVS): To quantify the hygroscopicity of the compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups and can also be used to differentiate polymorphs.[10]
Data Presentation
Table 1: Solubility of Vofopitant in Various Solvents
| Solvent | Solubility Range (mg/mL) | Reference |
| Acetonitrile | 0.1 - 1 | [16] |
| DMSO | 1 - 10 | [16] |
Table 2: Example of a Co-solvent System for this compound
| Component | Percentage | Purpose | Reference |
| DMSO | 10% | Primary Solvent | [4] |
| PEG 300 | 40% | Co-solvent | [4] |
| Tween-80 | 5% | Surfactant | [4] |
| Saline | 45% | Aqueous Vehicle | [4] |
Experimental Protocols
Protocol 1: Polymorphism Screening
-
Objective: To identify different crystalline forms of this compound.
-
Methodology:
-
Crystallization: Dissolve this compound in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water, and mixtures thereof) at an elevated temperature to achieve saturation.
-
Allow the solutions to cool at different rates (slow cooling, crash cooling) to induce crystallization.
-
Also, attempt slurry crystallization by stirring the compound in different solvents at room temperature for an extended period.
-
Analysis: Collect the resulting solids by filtration and dry under vacuum. Analyze each batch using PXRD and DSC to identify unique crystalline forms.
-
Protocol 2: Hygroscopicity Assessment using Dynamic Vapor Sorption (DVS)
-
Objective: To determine the moisture sorption-desorption profile of this compound.
-
Methodology:
-
Place a known amount of the sample (typically 5-10 mg) onto the DVS instrument's microbalance.
-
Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.
-
Increase the relative humidity (RH) in stepwise increments (e.g., 10% steps from 0% to 90% RH) and record the weight change at each step until equilibrium is reached.
-
Subsequently, decrease the RH in the same stepwise manner back to 0% to obtain the desorption isotherm.
-
The percentage weight gain at a specific RH (e.g., 80% RH) indicates the degree of hygroscopicity.
-
Protocol 3: Excipient Compatibility Study
-
Objective: To assess the physical and chemical compatibility of this compound with common pharmaceutical excipients.
-
Methodology:
-
Prepare binary mixtures of this compound and each excipient (e.g., microcrystalline cellulose, lactose, magnesium stearate, croscarmellose sodium) in a 1:1 ratio.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At predetermined time points (e.g., 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Any change in color or physical state.
-
Purity: Using a stability-indicating HPLC method to detect any degradation products.
-
Solid Form: Using PXRD to check for any changes in the crystalline form or evidence of disproportionation.
-
-
Visualizations
Caption: this compound Formulation Workflow.
Caption: Troubleshooting Inconsistent Dissolution.
References
- 1. benchchem.com [benchchem.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmainfo.in [pharmainfo.in]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. [PDF] Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview | Semantic Scholar [semanticscholar.org]
- 9. curiaglobal.com [curiaglobal.com]
- 10. benthamscience.com [benthamscience.com]
- 11. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 12. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 13. Drug Polymorphism and its Importance on Drug Development Process -Journal of Pharmaceutical Investigation | 학회 [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Vofopitant Dihydrochloride vs. Aprepitant: An In Vivo Efficacy Comparison for Antiemetic Action
Aprepitant, a cornerstone in the management of chemotherapy-induced nausea and vomiting (CINV), and Vofopitant Dihydrochloride, a potent but clinically undeveloped neurokinin-1 (NK1) receptor antagonist, both demonstrate significant antiemetic properties in preclinical in vivo models. While direct head-to-head comparative studies are limited, analysis of individual preclinical trials, primarily in the ferret model of cisplatin-induced emesis, provides valuable insights into their respective efficacies.
Both Vofopitant (also known as GR205171) and Aprepitant belong to the class of NK1 receptor antagonists.[1] Their mechanism of action involves blocking the binding of Substance P, a key neurotransmitter involved in the emetic reflex, to NK1 receptors in the brain.[2] This action effectively mitigates the nausea and vomiting induced by various stimuli, most notably chemotherapeutic agents like cisplatin (B142131).[2][3]
Preclinical evaluation in the ferret, a gold-standard model for emesis research due to its human-like emetic reflex, has been instrumental in characterizing the antiemetic potential of these compounds.[4][5] Studies have shown that both Vofopitant and Aprepitant can effectively suppress cisplatin-induced vomiting.
Summary of In Vivo Antiemetic Efficacy
The following tables summarize the in vivo antiemetic efficacy of this compound and Aprepitant from separate preclinical studies using the ferret model of cisplatin-induced emesis. It is important to note that these results are not from a direct comparative study and experimental conditions may have varied.
Table 1: In Vivo Antiemetic Efficacy of this compound (GR205171) in Ferrets
| Emetogen | Vofopitant Dose & Route | Observation Period | % Inhibition of Retching & Vomiting (Emesis) | Reference |
| Cisplatin | 0.1 mg/kg, i.v. | Not Specified | Potent inhibition | [6] |
| Cisplatin | Not Specified | Acute & Delayed Phases | Broad-spectrum activity | [6] |
| X-irradiation | Not Specified | Not Specified | Most potent antagonist in series | [6] |
| Cyclophosphamide | Not Specified | Not Specified | Inhibition of emesis | [6] |
| Morphine | Not Specified | Not Specified | Inhibition of emesis | [6] |
| Ipecacuanha | Not Specified | Not Specified | Inhibition of emesis | [6] |
| Copper Sulphate | Not Specified | Not Specified | Inhibition of emesis | [6] |
Table 2: In Vivo Antiemetic Efficacy of Aprepitant in Ferrets
| Emetogen | Aprepitant Dose & Route | Observation Period | % Inhibition of Retching & Vomiting (Emesis) | Reference |
| Cisplatin (8mg/kg, i.p.) | 1 mg/kg, p.o. | 72 hours (Acute & Delayed) | Significant antagonism | [7] |
| Cisplatin | 3 mg/kg, p.o. | 24 and 48 hours post-dose | Efficacy in blocking retching and vomiting | [8] |
| Cisplatin | Not Specified | Acute Phase | Effective | [9] |
| Cisplatin | Not Specified | Delayed Phase | Effective | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation of the efficacy data.
Cisplatin-Induced Emesis Model in Ferrets
This model is a standard for evaluating the antiemetic potential of drug candidates.
-
Animals: Male ferrets are commonly used.[8]
-
Acclimatization: Animals are allowed to acclimate to the laboratory conditions before the experiment.
-
Emetogen Administration: Cisplatin is administered, typically via an intraperitoneal (i.p.) or intravenous (i.v.) injection, at a dose sufficient to induce a consistent emetic response (e.g., 8 mg/kg, i.p.).[7][10]
-
Test Compound Administration: Vofopitant or Aprepitant is administered at various doses and routes (e.g., oral, intravenous) at a specified time before the cisplatin challenge.[7][8]
-
Observation: The animals are observed for a defined period (e.g., up to 72 hours) to record the number of retches and vomits (emetic events).[7] The observation period is often divided into an acute phase (first 24 hours) and a delayed phase (24-72 hours) to mimic the clinical presentation of CINV.[9]
-
Data Analysis: The efficacy of the test compound is determined by comparing the number of emetic events in the treated group to a vehicle-treated control group. The results are often expressed as the percentage inhibition of emesis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for evaluating the in vivo efficacy of NK1 receptor antagonists.
Caption: Mechanism of action for Vofopitant and Aprepitant.
Caption: Experimental workflow for in vivo antiemetic efficacy testing.
References
- 1. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. jkscience.org [jkscience.org]
- 3. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 4. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of three preclinical models for nausea and vomiting assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Profile of Antiemetic Activity of Netupitant Alone or in Combination with Palonosetron and Dexamethasone in Ferrets and Suncus murinus (House Musk Shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approbation of the cisplatin-induced acute vomiting model in ferret and choice of reference treatment | Laboratory Animals for Science [labanimalsjournal.ru]
A Comparative Guide to Vofopitant Dihydrochloride and Other NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vofopitant Dihydrochloride with other prominent neurokinin-1 (NK1) receptor antagonists, including Aprepitant, Rolapitant, and the prodrug Fosaprepitant. The information is curated to assist researchers, scientists, and drug development professionals in understanding the comparative pharmacology and clinical efficacy of these agents.
Introduction to NK1 Receptor Antagonists
Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in the pathophysiology of nausea and vomiting, particularly chemotherapy-induced nausea and vomiting (CINV). By antagonizing the NK1 receptor in the central and peripheral nervous system, these drugs effectively mitigate emesis. This guide focuses on a comparative analysis of this compound against other key players in this therapeutic class.
Comparative Analysis of Binding Affinity
The binding affinity of a drug to its target receptor is a critical determinant of its potency. The following table summarizes the in vitro binding affinities of this compound, Aprepitant, and Rolapitant for the human NK1 receptor.
| Compound | Binding Affinity (Ki) | Reference |
| This compound (GR205171) | pKi = 10.6 (equivalent to ~0.25 nM) | |
| Aprepitant | IC50 = 0.1 nM | |
| Rolapitant | Ki = 0.66 nM |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. While Ki and IC50 are related, they are not identical and direct comparison should be made with caution, especially when data is from different studies.
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV)
The primary clinical application for these NK1 receptor antagonists is the prevention of CINV. The following table summarizes key efficacy data from clinical trials.
| Drug | Clinical Trial Phase | Patient Population | Efficacy Endpoint | Results | Reference |
| Aprepitant | Phase III | Patients receiving highly emetogenic chemotherapy | Complete Response (no emesis and no use of rescue medication) in the delayed phase | Aprepitant regimen showed a significantly higher complete response rate compared to control. | |
| Rolapitant | Phase III | Patients receiving highly or moderately emetogenic chemotherapy | Complete Response in the delayed phase | Rolapitant in combination with a 5-HT3 receptor antagonist and dexamethasone (B1670325) demonstrated superior efficacy over the control group in preventing delayed CINV. | |
| This compound | Phase II | Post-operative nausea and vomiting, migraine, and motion sickness | Varied | While showing anti-emetic effects, development for these indications was discontinued. |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Radioligand Binding Assay for NK1 Receptor Affinity
This protocol describes a general method for determining the binding affinity of a compound to the NK1 receptor using a competitive radioligand binding assay.
1. Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [3H]-Substance P or another suitable high-affinity radiolabeled NK1 receptor ligand.
-
Test Compounds: this compound, Aprepitant, Rolapitant, and a known non-specific binding agent (e.g., high concentration of unlabeled Substance P).
-
Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors and other additives to maintain protein integrity.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: To measure radioactivity.
2. Procedure:
-
Membrane Preparation: The CHO cell membranes expressing the NK1 receptor are homogenized and prepared in the assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, the following are added in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding agent.
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound (Vofopitant, Aprepitant, or Rolapitant).
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Clinical Trial Protocol for CINV Efficacy
This protocol outlines a representative design for a Phase III clinical trial to evaluate the efficacy of an NK1 receptor antagonist in preventing CINV.
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
-
Cancer patients scheduled to receive highly or moderately emetogenic chemotherapy.
-
Inclusion criteria typically include age (e.g., ≥18 years), and adequate organ function.
-
Exclusion criteria often include prior chemotherapy, conditions that could interfere with the assessment of nausea and vomiting, and use of other antiemetic agents.
3. Treatment Regimen:
-
Experimental Arm: The NK1 receptor antagonist (e.g., Aprepitant 125 mg orally on Day 1, followed by 80 mg on Days 2 and 3) administered in combination with a standard 5-HT3 receptor antagonist (e.g., ondansetron) and a corticosteroid (e.g., dexamethasone).
-
Control Arm: Placebo administered in combination with the same 5-HT3 receptor antagonist and corticosteroid regimen.
4. Efficacy Assessments:
-
Primary Endpoint: The proportion of patients with a complete response (defined as no emesis and no use of rescue medication) during the delayed phase (25-120 hours after chemotherapy).
-
Secondary Endpoints:
-
Complete response during the acute phase (0-24 hours after chemotherapy).
-
Complete response during the overall phase (0-120 hours after chemotherapy).
-
Incidence and severity of nausea, assessed using a visual analog scale (VAS).
-
Use of rescue medication.
-
5. Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Laboratory safety tests.
-
Physical examinations.
6. Statistical Analysis:
-
The primary efficacy endpoint is typically analyzed using a logistic regression model.
-
Secondary endpoints are analyzed using appropriate statistical methods.
-
Safety data are summarized descriptively.
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
The binding of Substance P to the NK1 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the sensation of nausea and the emetic reflex. NK1 receptor antagonists block this initial binding step.
Caption: NK1 Receptor Signaling Pathway and the inhibitory action of Vofopitant.
Experimental Workflow for NK1 Receptor Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Caption: Workflow of a competitive NK1 receptor radioligand binding assay.
A Comparative Guide to Vofopitant Dihydrochloride and Maropitant: Mechanism of Action as NK1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two prominent neurokinin-1 (NK1) receptor antagonists: Vofopitant Dihydrochloride and Maropitant (B1663616). Both compounds exert their effects by blocking the action of Substance P (SP), a key neuropeptide involved in emesis, pain, and inflammation. This document summarizes their mechanism of action, presents available quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to characterize these agents.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Vofopitant and Maropitant are selective antagonists of the NK1 receptor, a G protein-coupled receptor (GPCR). The endogenous ligand for the NK1 receptor is Substance P, a tachykinin neuropeptide broadly distributed in the central and peripheral nervous systems.[1] The binding of Substance P to the NK1 receptor initiates a signaling cascade that plays a crucial role in the vomiting reflex, pain transmission, and neurogenic inflammation.[1][2]
Both Vofopitant and Maropitant competitively inhibit the binding of Substance P to the NK1 receptor, thereby blocking its downstream effects.[3][4] This antagonism occurs at NK1 receptors located in key areas involved in emesis, including the nucleus tractus solitarius (NTS), the area postrema (chemoreceptor trigger zone), and vagal afferent nerves in the gastrointestinal tract.[5] By preventing Substance P-mediated signaling, these antagonists effectively suppress the vomiting reflex induced by a wide range of stimuli.
dot
Caption: NK1 Receptor Signaling Pathway and Antagonist Action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Maropitant. It is important to note that the data for each compound were generated in separate studies, and direct head-to-head comparisons in the same experimental setting are limited in the public domain.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | Assay Type | pKi | Reference |
| Vofopitant (GR205171) | NK1 Receptor | Human | Radioligand Binding | 10.6 | [6] |
| Vofopitant (GR205171) | NK1 Receptor | Rat | Radioligand Binding | 9.5 | [6] |
| Vofopitant (GR205171) | NK1 Receptor | Ferret | Radioligand Binding | 9.8 | [6] |
No publicly available pKi or Ki data for Maropitant from comparable in vitro binding assays was identified.
Table 2: In Vivo Antiemetic Efficacy in Dogs
| Compound | Emetogen | Dose and Route | Efficacy | Reference |
| Vofopitant (GR205171) | Ipecacuanha | - | Potent inhibition of emesis | [2] |
| Maropitant | Morphine & Acepromazine (B1664959) | 1 mg/kg SC (30 min prior) | 70% reduction in emesis frequency | [7] |
| Maropitant | Hydromorphone | 1 mg/kg SC (15-60 min prior) | Significant reduction in vomiting and retching | [8] |
| Maropitant | Cisplatin | 1-3 mg/kg SC | Significant reduction in emetic events | [9] |
| Maropitant | Lycorine | - | Complete blockade of emesis |
Experimental Protocols
Detailed experimental protocols for characterizing NK1 receptor antagonists typically involve in vitro binding and functional assays, as well as in vivo models of emesis.
Radioligand Binding Assay (for determining binding affinity, Ki)
This assay measures the ability of a test compound (e.g., Vofopitant or Maropitant) to displace a radiolabeled ligand from the NK1 receptor.
Objective: To determine the binding affinity (Ki) of the antagonist for the NK1 receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the NK1 receptor (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
dot
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay (for determining functional antagonism, IC50)
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist.
Objective: To determine the functional potency (IC50) of the antagonist in blocking NK1 receptor activation.
General Protocol:
-
Cell Culture: Cells stably expressing the NK1 receptor are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., Vofopitant or Maropitant).
-
Agonist Stimulation: An NK1 receptor agonist (e.g., Substance P) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
dot
Caption: Calcium Mobilization Assay Workflow.
In Vivo Models of Emesis in Dogs
These models are used to evaluate the antiemetic efficacy of compounds in a whole-animal system.
Objective: To assess the ability of the antagonist to prevent or reduce vomiting induced by various emetogens.
General Protocol:
-
Animal Acclimation: Healthy dogs are acclimated to the study environment.
-
Drug Administration: The antagonist (e.g., Vofopitant or Maropitant) or a placebo is administered via a specific route (e.g., subcutaneous, oral).
-
Emetogen Challenge: After a predetermined time, an emetogenic substance (e.g., morphine, cisplatin, ipecacuanha) is administered to induce vomiting.
-
Observation: The animals are observed for a set period, and the number of retching and vomiting episodes is recorded.
-
Data Analysis: The efficacy of the antagonist is determined by comparing the number of emetic events in the treated group to the placebo group.
Conclusion
Both this compound and Maropitant are potent and selective NK1 receptor antagonists with demonstrated broad-spectrum antiemetic activity. While Vofopitant has been extensively characterized in preclinical and early clinical studies, Maropitant has found successful application in veterinary medicine. The data presented in this guide, although not from direct comparative studies, highlight the similar mechanism of action and potent in vivo efficacy of both compounds. Further head-to-head studies would be beneficial for a more precise quantitative comparison of their pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Applications of Substance P (Neurokinin-1 Receptor) Antagonist in Canine Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the antiemetic efficacy of maropitant in dogs medicated with morphine and acepromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. In vivo assessment of antiemetic drugs and mechanism of lycorine-induced nausea and emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NK1 Receptor Antagonists in CINV Research: Vofopitant Dihydrochloride vs. Casopitant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-1 (NK1) receptor antagonists, Vofopitant Dihydrochloride and Casopitant, in the context of research on Chemotherapy-Induced Nausea and Vomiting (CINV). While both compounds share a common mechanism of action, their developmental trajectories and available clinical data differ significantly, offering valuable insights for researchers in the field of antiemetic drug development.
Executive Summary
This compound (also known as GR205171) and Casopitant are both potent and selective antagonists of the neurokinin-1 (NK1) receptor, a key target in the CINV pathway. Casopitant progressed to late-stage clinical trials for CINV, demonstrating significant efficacy in preventing both acute and delayed emesis when combined with standard antiemetic therapies. In contrast, the development of Vofopitant for CINV appears to have been discontinued (B1498344) after early-stage research, with later clinical trials focusing on other indications such as social phobia and post-traumatic stress disorder, where it did not demonstrate sufficient efficacy to warrant marketing.[1][2] This guide will present the available preclinical and clinical data for both compounds to facilitate a comprehensive understanding of their respective profiles.
Mechanism of Action: Targeting the Substance P/NK1 Receptor Pathway
Chemotherapy can induce the release of substance P in the brain, which then binds to NK1 receptors in the nucleus tractus solitarius, a key area in the brainstem's vomiting center. This interaction is a primary driver of the delayed phase of CINV. Both Vofopitant and Casopitant act by competitively blocking this binding, thereby inhibiting the downstream signaling that leads to nausea and vomiting.
Caption: CINV signaling pathway and the inhibitory action of NK1 receptor antagonists.
Preclinical and Clinical Data Comparison
A direct head-to-head clinical comparison of this compound and Casopitant for CINV is not available due to the different stages of their clinical development. However, a comparative summary of their available data is presented below.
Table 1: Preclinical Anti-emetic Efficacy
| Compound | Animal Model | Emetogen | Key Findings |
| This compound (GR205171) | Ferret | Cisplatin, Cyclophosphamide | Demonstrated potent, broad-spectrum anti-emetic activity against various emetogens.[3] |
| Casopitant | Ferret | Cisplatin | Showed dose-dependent inhibition of cisplatin-induced emesis. |
Table 2: Clinical Trial Data for CINV
This compound: No dedicated Phase II or III clinical trial data for CINV is publicly available. Early clinical development appears to have focused on postoperative nausea and vomiting (PONV) before shifting to other indications.
Casopitant:
| Trial Phase | Chemotherapy | Key Efficacy Endpoint | Results |
| Phase II | Highly Emetogenic (HEC) | Complete Response (CR) Rate (no emesis, no rescue medication) | Significantly higher CR rates with Casopitant + Ondansetron/Dexamethasone vs. placebo + Ondansetron/Dexamethasone. |
| Phase III | Moderately Emetogenic (MEC) | Complete Response (CR) Rate | Statistically significant improvement in CR rates for both single oral dose and 3-day oral regimens of Casopitant plus Ondansetron/Dexamethasone compared to control.[4] |
| Phase III | Highly Emetogenic (HEC) | Complete Response (CR) Rate | A 3-day IV/oral regimen of Casopitant added to Ondansetron/Dexamethasone demonstrated a clinically meaningful reduction in CINV events.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative protocols derived from the available literature on Casopitant clinical trials.
Representative Phase III Clinical Trial Protocol for Casopitant in MEC
Caption: A typical experimental workflow for a Phase III CINV trial with Casopitant.
Discussion and Future Perspectives
The divergent paths of this compound and Casopitant in CINV research underscore the complexities of drug development. While both demonstrated promising preclinical anti-emetic activity as NK1 receptor antagonists, only Casopitant advanced to late-stage clinical trials for this indication, where it proved to be an effective agent. The discontinuation of Vofopitant's development, potentially due to a lack of overwhelming efficacy in other indications, highlights the high attrition rates in pharmaceutical R&D.
For researchers, the data on Casopitant provides a valuable benchmark for the efficacy of NK1 receptor antagonists in CINV. The limited publicly available clinical data for Vofopitant in CINV serves as a reminder of the importance of robust clinical trial programs to validate preclinical findings. Future research in this area may focus on developing NK1 receptor antagonists with improved safety profiles, more convenient dosing regimens, or enhanced efficacy against nausea, which remains a significant unmet need for many patients undergoing chemotherapy.
References
- 1. Vofopitant - Wikipedia [en.wikipedia.org]
- 2. pharmakb.com [pharmakb.com]
- 3. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. tandfonline.com [tandfonline.com]
Vofopitant Dihydrochloride's Efficacy in Modulating Substance P: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the validation of Vofopitant Dihydrochloride's antagonistic effect on the Substance P/Neurokinin-1 receptor system. This guide provides a comparative analysis with other prominent NK-1 receptor antagonists, supported by quantitative data and detailed experimental protocols.
This compound, a potent and selective non-peptide antagonist of the Neurokinin-1 (NK-1) receptor, has been a subject of significant research in the exploration of therapies targeting the substance P (SP) signaling pathway. Substance P, a neuropeptide of the tachykinin family, is implicated in a multitude of physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. By competitively blocking the binding of substance P to its primary receptor, NK-1, this compound and other antagonists in its class offer a promising therapeutic avenue for various clinical conditions, most notably chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2][3][4]
This guide presents a detailed comparison of this compound with other key NK-1 receptor antagonists, focusing on their binding affinities and functional potencies. Furthermore, it outlines the essential experimental protocols required to validate the antagonistic activity of these compounds on the substance P pathway, providing a practical resource for researchers in the field.
Comparative Analysis of NK-1 Receptor Antagonists
The efficacy of a receptor antagonist is primarily determined by its binding affinity (often expressed as Ki or pKi) and its functional potency in inhibiting the receptor's activation by its natural ligand (often expressed as IC50 or pA2). The following table summarizes the available quantitative data for this compound and other selected NK-1 receptor antagonists, providing a clear comparison of their performance.
| Compound | Target Receptor | Binding Affinity (pKi) | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] |
| This compound (GR205171) | Human NK-1 | 10.6[1][5] | 0.025 | 0.1 (inhibition of SP-induced response) |
| Aprepitant | Human NK-1 | 9.7 | 0.1[2][6] | 0.5-1.0 (inhibition of SP-induced response) |
| Netupitant | Human NK-1 | 9.02 | 0.96[7] | 1.1 (inhibition of SP-induced Ca2+ mobilization)[8] |
| Rolapitant | Human NK-1 | 9.18 | 0.66[2][9] | 1.5 (inhibition of SP-induced response) |
| Casopitant | Human NK-1 | ~9.0 | Not readily available | Not readily available |
Note: The binding affinity and functional potency values can vary depending on the specific experimental conditions and cell systems used. The data presented here are compiled from various sources for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its validation, the following diagrams have been created using the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Bayer describes dual tachykinin NK1/NK3 receptor antagonists | BioWorld [bioworld.com]
- 9. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
Comparative Pharmacokinetics of Vofopitant Dihydrochloride and other NK-1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetics of Vofopitant Dihydrochloride, a potent and selective tachykinin NK-1 receptor antagonist, alongside other agents in its class. While Vofopitant (also known as GR205171) demonstrated significant anti-emetic and anxiolytic properties in preclinical studies, it was not ultimately marketed for clinical use.[1] This document aims to consolidate the available pharmacokinetic data to offer a comparative perspective for research and development purposes.
Quantitative Pharmacokinetic Parameters
A direct quantitative comparison of the pharmacokinetic profile of this compound is challenging due to the limited availability of specific data (Cmax, Tmax, AUC, half-life, and bioavailability) in publicly accessible literature. However, to provide a valuable comparative context, the following table summarizes the key pharmacokinetic parameters for other notable NK-1 receptor antagonists.
| Parameter | Aprepitant | Casopitant | Rolapitant | Maropitant (in dogs) | This compound |
| Route of Administration | Oral | Oral | Oral | Oral, Subcutaneous | Oral (in preclinical studies) |
| Tmax (hours) | ~4 | 0.5 - 2 | ~4 | 1.7-1.9 (oral), 0.75 (s.c.) | Data not available |
| Cmax | Dose-dependent | Data not available | Data not available | Dose-dependent | Data not available |
| AUC | Dose-dependent | Data not available | Data not available | Dose-dependent | Data not available |
| Terminal Half-life (hours) | 9 - 13 | ~7.5 | ~180 | 4.03 - 7.75 | Data not available |
| Oral Bioavailability (%) | ~60-65 | High | High | 23.7 - 37 | Data not available |
Note: The data for Maropitant is derived from studies in dogs and may not be directly comparable to human data.[2] The oral activity of Vofopitant has been confirmed in preclinical species, including ferrets and dogs.
Experimental Protocols
Preclinical Pharmacokinetic Study Protocol (General)
A typical preclinical pharmacokinetic study for an orally administered NK-1 receptor antagonist would involve the following steps:
-
Animal Models: Healthy adult male and female animals from at least two species (e.g., rats and dogs) are used.
-
Dosing: The compound is administered orally via gavage. A range of doses, including a pharmacologically active dose and a higher dose to assess dose-proportionality, are typically evaluated. An intravenous administration group is often included to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected from a suitable vessel (e.g., jugular vein) at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the drug and its major metabolites in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life.
Clinical Pharmacokinetic Study Protocol (General)
A Phase I clinical study to evaluate the pharmacokinetics of an NK-1 receptor antagonist in healthy human volunteers would typically follow this protocol:
-
Study Design: A single-center, randomized, double-blind, placebo-controlled, single-ascending-dose or multiple-ascending-dose study.
-
Subjects: Healthy adult male and female volunteers who have provided informed consent.
-
Dosing: The drug is administered orally as a capsule or tablet. The study starts with a low dose and escalates to higher doses in subsequent cohorts after safety and tolerability have been assessed.
-
Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals before and for an extended period (e.g., up to 72 hours) after drug administration. Urine may also be collected to assess renal clearance.
-
Bioanalysis: Plasma and urine concentrations of the parent drug and its metabolites are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles. Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Visualizations
Vofopitant (NK-1 Receptor Antagonist) Signaling Pathway
Caption: NK-1 Receptor Signaling Pathway and the inhibitory action of Vofopitant.
Experimental Workflow for a Preclinical Oral Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
Vofopitant Dihydrochloride: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Vofopitant Dihydrochloride (also known as GR205171) is a potent and highly selective antagonist of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in various physiological and pathological processes, including pain, inflammation, and emesis.[1][2] This guide provides a comparative analysis of Vofopitant's cross-reactivity with other receptors, supported by available experimental data, to offer an objective assessment of its selectivity profile.
High Affinity and Selectivity for the Human NK1 Receptor
Vofopitant exhibits sub-nanomolar affinity for the human NK1 receptor, with a reported pKi value of 10.6.[2] Its high affinity for the NK1 receptor has been consistently demonstrated in studies using human, rat, and ferret tissues.[2] This strong and specific binding to the NK1 receptor is the basis for its pharmacological activity.
Comparative Analysis of Cross-Reactivity
To assess the selectivity of Vofopitant, its binding affinity has been evaluated against a panel of other receptors, including other neurokinin receptor subtypes and various unrelated G protein-coupled receptors (GPCRs) and ion channels. The data consistently demonstrates a high degree of selectivity for the NK1 receptor.
Quantitative Comparison of Binding Affinities
The following table summarizes the available quantitative data on the binding affinities of Vofopitant for the human NK1 receptor and a selection of other receptors.
| Receptor Target | Species | Assay Type | pKi / pIC50 | Selectivity (fold difference vs. hNK1) | Reference |
| Neurokinin 1 (NK1) | Human | Radioligand Binding | 10.6 (pKi) | - | [2] |
| Neurokinin 2 (NK2) | - | - | <5.0 (pIC50) | >400,000 | [2] |
| Neurokinin 3 (NK3) | - | - | <5.0 (pIC50) | >400,000 | [2] |
| 5-HT1A | Rat | Radioligand Binding | 6.3 (pKi) | ~20,000 | [2] |
| 5-HT1D | Bovine | Radioligand Binding | 6.6 (pKi) | ~10,000 | [2] |
| 5-HT2A | Rat | Radioligand Binding | 6.5 (pKi) | ~12,600 | [2] |
| Histamine H1 | Rat | Radioligand Binding | 6.5 (pKi) | ~12,600 | [2] |
| Histamine H2 | Guinea-pig | Radioligand Binding | 6.6 (pKi) | ~10,000 | [2] |
| Ca2+ Channel (unspecified) | Rat | Radioligand Binding | 5.6 (pKi) | ~100,000 | [2] |
As the data illustrates, Vofopitant's affinity for the human NK1 receptor is several orders of magnitude higher than for the other tested receptors, highlighting its remarkable selectivity.
Signaling Pathway of the NK1 Receptor
Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a signaling cascade through the coupling to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
References
Vofopitant Dihydrochloride: A Comparative Analysis of Preclinical Efficacy in Animal Models of Emesis and Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Vofopitant Dihydrochloride (formerly GR205171), a potent and selective neurokinin-1 (NK1) receptor antagonist, in established animal models of emesis and anxiety. The data presented is compiled from preclinical studies to offer an objective evaluation of its performance against other relevant therapeutic agents.
Antiemetic Efficacy in the Ferret Model of Cisplatin-Induced Emesis
The ferret is a well-established model for studying the emetic reflex, as its neurochemical and physiological pathways of emesis closely resemble those of humans. Cisplatin (B142131), a common chemotherapeutic agent, is a potent emetogen used to induce both acute and delayed vomiting in this model.
Comparative Efficacy Data
While direct head-to-head studies with quantitative data for Vofopitant against other antiemetics in the same published experiment are limited, the following table summarizes the known efficacy of Vofopitant and a standard-of-care 5-HT3 antagonist, ondansetron (B39145), in the ferret model of cisplatin-induced emesis. This provides an indirect comparison of their antiemetic potential.
| Compound | Dose | Animal Model | Emetogen | Key Findings |
| Vofopitant (GR205171) | Not specified in comparative quantitative studies | Ferret | Cisplatin | Described as the most potent NK1 receptor antagonist with broad-spectrum anti-emetic activity, effectively inhibiting cisplatin-induced emesis.[1] |
| Ondansetron | 0.5 - 5 mg/kg (single injection) | Ferret | Cisplatin (10 mg/kg i.p.) | Effectively antagonized the emetic response for approximately 4 hours.[2] |
| Ondansetron | 1 mg/kg, i.p. | Ferret | Cisplatin (10 mg/kg, i.p.) | Abolished the emetic response.[3] |
| Ondansetron + Dexamethasone (B1670325) | 1 mg/kg i.p. (Ondansetron, t.i.d.) + 1 mg/kg i.p. (Dexamethasone, t.i.d.) | Ferret | Cisplatin (10 mg/kg i.p.) | Significantly reduced the vomiting response by 79%.[2] |
Experimental Protocol: Cisplatin-Induced Emesis in Ferrets
This protocol is a synthesized representation of standard methods used in the field.
-
Animal Model: Male ferrets are commonly used. They are housed individually and allowed to acclimate to the laboratory conditions.
-
Emesis Induction: Cisplatin is administered intraperitoneally (i.p.) at a dose of 10 mg/kg to induce a consistent emetic response.[2][3]
-
Drug Administration:
-
This compound or the comparator drug (e.g., ondansetron) is administered at a specified time before the cisplatin challenge. The route of administration can be oral (p.o.), intravenous (i.v.), or intraperitoneal (i.p.).
-
A vehicle control group receives the same volume and route of administration as the drug-treated groups.
-
-
Observation Period: The animals are observed for a defined period, typically several hours for acute emesis (e.g., 4-8 hours) and can be extended to 72 hours to assess delayed emesis.[2]
-
Data Collection: The primary endpoints measured are the number of retches and vomits. The latency to the first emetic episode is also often recorded.
-
Data Analysis: The efficacy of the antiemetic agent is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. A significant reduction in the number of retches and vomits indicates antiemetic activity.
Signaling Pathway: NK1 Receptor Antagonism in Emesis
Vofopitant exerts its antiemetic effect by blocking the binding of Substance P to the NK1 receptor in key areas of the brainstem involved in the vomiting reflex, such as the nucleus tractus solitarius (NTS) and the area postrema.[4][5]
Anxiolytic Efficacy in the Gerbil Elevated Plus-Maze Model
The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Comparative Efficacy Data
A study by Heldt et al. (2009) provides quantitative data on the anxiolytic-like effects of Vofopitant in the gerbil elevated plus-maze.
| Compound | Dose (mg/kg) | Animal Model | Test | Key Findings |
| Vehicle | 0 | Gerbil | Elevated Plus-Maze | Baseline anxiety-like behavior. |
| Vofopitant (GR205171) | 0.3 | Gerbil | Elevated Plus-Maze | Significant increase in the percentage of open arm entries. |
| Vofopitant (GR205171) | 1.0 | Gerbil | Elevated Plus-Maze | Significant increase in the percentage of open arm entries; marginally non-significant increase in percentage of time in open arms. |
| Vofopitant (GR205171) | 5.0 | Gerbil | Elevated Plus-Maze | Significant increase in both the percentage of time spent in the open arms and the percentage of open arm entries. |
Experimental Protocol: Elevated Plus-Maze in Gerbils
This protocol is based on the methodology described by Heldt et al. (2009).
-
Animal Model: Male gerbils are typically used. They are group-housed and maintained on a standard light-dark cycle.
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.
-
Drug Administration:
-
This compound is administered at doses of 0.3, 1.0, and 5.0 mg/kg, typically 30 minutes before testing.
-
A control group receives a vehicle injection.
-
-
Testing Procedure:
-
Each gerbil is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
The session is recorded by a video camera for later analysis.
-
-
Data Collection: The primary measures of anxiety-like behavior are the percentage of time spent in the open arms and the percentage of entries into the open arms. The number of closed arm entries can be used as a measure of general locomotor activity.
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the drug-treated groups compared to the vehicle control group.
Experimental Workflow: Elevated Plus-Maze
The following diagram illustrates the workflow of the elevated plus-maze experiment.
Conclusion
The available preclinical data demonstrate that this compound is a potent NK1 receptor antagonist with significant antiemetic and anxiolytic-like properties in established animal models. In the ferret model of cisplatin-induced emesis, it shows strong efficacy, comparable to other potent antiemetics. In the gerbil elevated plus-maze, Vofopitant exhibits a clear dose-dependent anxiolytic-like effect. These findings underscore the therapeutic potential of targeting the NK1 receptor for the management of emesis and anxiety-related disorders. Further direct comparative studies would be beneficial to more precisely delineate its efficacy relative to other classes of antiemetic and anxiolytic agents.
References
- 1. GR205171: a novel antagonist with high affinity for the tachykinin NK1 receptor, and potent broad-spectrum anti-emetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actions of ondansetron and dexamethasone to antagonise cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of ondansetron and CP-99,994 to modify behavior and antagonize cisplatin-induced emesis in the ferret - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 5. Neurokinin-1 Antagonists for Postoperative Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Neurokinin-1 (NK1) Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of prominent NK1 receptor antagonists in various preclinical models. The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the NK1 receptor for a range of indications, including chemotherapy-induced nausea and vomiting (CINV), pain, and cancer.
In Vitro Potency and Selectivity
The affinity and functional antagonism of several key NK1 receptor antagonists have been characterized in various in vitro assays. The following table summarizes their binding affinities (Ki) and functional inhibitory concentrations (IC50) at the human NK1 receptor.
| Compound | Ki (nM) - Human NK1 Receptor | IC50 (nM) - Human NK1 Receptor | Selectivity over NK2/NK3 Receptors | Reference(s) |
| Aprepitant (B1667566) | 0.1 | 0.1 | >1000-fold | [1] |
| Fosaprepitant (B1673561) | Prodrug of Aprepitant | Prodrug of Aprepitant | >1000-fold | [2] |
| Netupitant | 1.0 | - | >1000-fold | [3] |
| Rolapitant | 0.66 | - | >1000-fold | [4] |
| L-733,060 | - | - | High | [5] |
| L-732,138 | - | 2.3 | >1000-fold | [6] |
Note: Ki and IC50 values can vary depending on the specific assay conditions and cell lines used.
Preclinical Efficacy in Emesis Models
The ferret model of cisplatin-induced emesis is a gold standard for evaluating the antiemetic potential of NK1 receptor antagonists. The following table compares the in vivo efficacy of several antagonists in this model.
| Compound | Animal Model | Emetic Stimulus | Route of Administration | Efficacy | Reference(s) |
| Aprepitant | Ferret | Cisplatin (B142131) (10 mg/kg i.v.) | i.v. or p.o. | Inhibits acute and delayed emesis. Efficacy enhanced with dexamethasone (B1670325) and ondansetron. | [1] |
| Fosaprepitant | Ferret | Cisplatin | i.v. | As a prodrug, it is converted to aprepitant, showing similar efficacy. | [7] |
| Netupitant | Ferret | Cisplatin | - | A pooled analysis of clinical trials showed NEPA (netupitant/palonosetron) to be more effective than an aprepitant regimen in preventing delayed CINV. | [8][9] |
| Rolapitant | Ferret | Apomorphine and Cisplatin | p.o. | Blocks acute emesis. | [4] |
Preclinical Efficacy in Pain Models
NK1 receptor antagonists have been investigated for their analgesic potential in various preclinical models of inflammatory and neuropathic pain.
| Compound | Animal Model | Pain Model | Route of Administration | Efficacy | Reference(s) |
| L-732,138 | Guinea-pig | Vagal afferent-mediated plasma exudation | i.v. | Abolishes vagally-induced plasma exudation. | [6] |
| Netupitant | Mouse | Formalin Test | - | Limited publicly available head-to-head data in this model. | [10] |
It is important to note that while preclinical studies in animal models have shown promise for NK1 antagonists in pain management, this has not consistently translated to efficacy in human clinical trials[11].
Preclinical Efficacy in Cancer Models
The antitumor activity of NK1 receptor antagonists is an emerging area of research. These compounds have been shown to inhibit proliferation and induce apoptosis in various cancer cell lines and in vivo xenograft models.
| Compound | Cancer Cell Line(s) | In Vitro IC50 (µM) | In Vivo Model | Efficacy | Reference(s) |
| Aprepitant | GBC-SD, NOZ (Gallbladder) | 11.76, 15.32 | GBC xenograft | Inhibits tumor growth. | [12] |
| BT-474, MCF-7, MDA-MB-468, MT-3 (Breast) | 31.4, 35.6, 29.5, 40.8 | - | Inhibits cell proliferation. | [13] | |
| L-733,060 | COLO 858, MEL H0, COLO 679 (Melanoma) | 7.1-8.7, 18.9-27.5, 31.5-33.8 | - | Inhibits cell growth in a dose-dependent manner. | [14][15] |
| WERI-Rb1, Y-79 (Retinoblastoma) | 12.15, 17.38 | - | Acts as an antitumoral agent. | [16][17] | |
| L-732,138 | SW-403 (Colon), 23132-87 (Gastric) | 75.28, 76.8 | - | Blocks proliferation. | [18] |
| COLO 858, MEL HO, COLO 679 (Melanoma) | 44.6, 76.3, 64.2 | - | Induces apoptosis and inhibits cell growth. | [6][19][20] |
In general, the antitumor action of L-733,060 is considered more potent than aprepitant, which in turn is more potent than L-732,138[5].
Detailed Experimental Protocols
Cisplatin-Induced Emesis in Ferrets
Objective: To evaluate the anti-emetic efficacy of NK1 receptor antagonists against acute and delayed emesis induced by cisplatin.
Animals: Male ferrets.
Procedure:
-
Acclimation: Animals are acclimated to the experimental environment.
-
Baseline Observation: Animals are observed for a baseline period to ensure no spontaneous emetic episodes occur.
-
Drug Administration: The test NK1 receptor antagonist or vehicle is administered via the desired route (e.g., oral gavage, intravenous injection) at a specified time before cisplatin administration.
-
Emetic Challenge: Cisplatin is administered intravenously (typically 5-10 mg/kg) to induce emesis[21][22][23].
-
Observation: Animals are observed continuously for a defined period (e.g., 0-24 hours for acute emesis, and up to 72 hours for delayed emesis). The number of retches and vomits are recorded.
-
Data Analysis: The efficacy of the antagonist is determined by comparing the number of emetic episodes in the treated group to the vehicle control group. The percentage of inhibition is calculated.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
Objective: To assess the analgesic effect of NK1 receptor antagonists on inflammatory pain.
Animals: Male Sprague Dawley rats.
Procedure:
-
Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical stimulus (e.g., using von Frey filaments) is measured for both hind paws.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia. The contralateral paw serves as a control.
-
Drug Administration: The test NK1 receptor antagonist or vehicle is administered at a specified time point after CFA injection.
-
Pain Assessment: Paw withdrawal latency or threshold is measured at various time points after drug administration to assess the analgesic effect.
-
Data Analysis: The change in paw withdrawal latency or threshold in the treated group is compared to the vehicle control group to determine the efficacy of the antagonist.
Human Tumor Xenograft Model in Mice
Objective: To evaluate the in vivo antitumor efficacy of NK1 receptor antagonists.
Animals: Immunocompromised mice (e.g., nude or SCID mice).
Procedure:
-
Cell Culture: Human cancer cells of interest are cultured in appropriate media.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Drug Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The NK1 receptor antagonist or vehicle is administered according to the planned dosing schedule and route.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of the antitumor effect.
Signaling Pathways and Experimental Workflows
Caption: NK1 Receptor Signaling Pathway.
Caption: Cisplatin-Induced Emesis Model Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 3. Frontiers | Comparison of netupitant/palonosetron with 5-hydroxytryptamine-3 receptor antagonist in preventing of chemotherapy-induced nausea and vomiting in patients undergoing hematopoietic stem cell transplantation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Efficacy and safety of single-dose fosaprepitant in the prevention of chemotherapy-induced nausea and vomiting in patients receiving high-dose cisplatin: a multicentre, randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Single-dose netupitant/palonosetron versus 3-day aprepitant for preventing chemotherapy-induced nausea and vomiting: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Endogenous nociceptin/orphanin FQ signalling produces opposite spinal antinociceptive and supraspinal pronociceptive effects in the mouse formalin test: pharmacological and genetic evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NK1 (substance P) receptor antagonists--why are they not analgesic in humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aprepitant inhibits the development and metastasis of gallbladder cancer via ROS and MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Antitumoral action of the neurokinin-1 receptor antagonist L-733 060 on human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. The NK-1 receptor antagonist L-732,138 induces apoptosis in human gastrointestinal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The NK-1 Receptor Antagonist L-732,138 Induces Apoptosis and Counteracts Substance P-Related Mitogenesis in Human Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of Vofopitant Dihydrochloride
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. Vofopitant, a potent and selective antagonist of the neurokinin-1 (NK-1) receptor, requires robust analytical methods to ensure its identity, purity, and potency in bulk drug substances and pharmaceutical formulations.[1][2] This guide provides a comparative overview of three common analytical techniques applicable to the quantification of Vofopitant Dihydrochloride (B599025): High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible (UV-Vis) Spectroscopy. The information presented is based on established methodologies for similar compounds and serves as a practical resource for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[3] It is particularly suitable for the analysis of non-volatile or thermally unstable compounds like Vofopitant Dihydrochloride. The method's strength lies in its high resolution, sensitivity, and reproducibility.
Data Presentation: HPLC Performance Characteristics
The following table summarizes typical validation parameters for HPLC methods developed for the quantification of NK-1 receptor antagonists and other dihydrochloride salts, providing an expected performance baseline for a this compound assay.
| Parameter | Typical Performance | Source |
| Linearity Range | 1 - 200 µg/mL | [4][5] |
| Correlation Coefficient (R²) | ≥ 0.999 | [4][6] |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL | [6] |
| Limit of Quantification (LOQ) | 0.3 - 0.9 µg/mL | [6] |
| Accuracy (% Recovery) | 98 - 102% | [5] |
| Precision (% RSD) | < 2% | [3] |
Experimental Protocol: RP-HPLC Method
This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common starting ratio would be 50:50 (v/v).[4][6]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound. For similar compounds, wavelengths between 210 nm and 260 nm are common.[6][7]
-
Injection Volume: 10 - 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: For bulk drug, dissolve a known amount in the mobile phase. For dosage forms, an extraction step may be necessary, followed by filtration through a 0.45 µm filter.
4. Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualization: HPLC Experimental Workflow
Caption: General workflow for quantification by HPLC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.[8][9] This method is ideal for quantifying compounds at very low concentrations, such as in biological matrices for pharmacokinetic studies.
Data Presentation: LC-MS/MS Performance Characteristics
The following table presents typical validation parameters for LC-MS/MS methods, which are known for their low detection limits.
| Parameter | Typical Performance | Source |
| Linearity Range | 0.1 - 100 ng/mL | [9] |
| Correlation Coefficient (R²) | ≥ 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | [9] |
| Accuracy (% Recovery) | 85 - 115% | [10] |
| Precision (% RSD) | < 15% | [10] |
Experimental Protocol: LC-MS/MS Method
This protocol outlines a general procedure for the quantification of this compound using LC-MS/MS.
1. Instrumentation:
-
LC system (as described for HPLC).
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm) is often used for faster analysis.[8]
-
Mobile Phase: Typically consists of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.[9] A gradient elution is common.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.[8]
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+), as dihydrochloride salts are basic.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. The most intense and stable precursor-to-product ion transition is selected for quantification.
-
Internal Standard: A stable isotope-labeled version of Vofopitant or a structurally similar compound should be used for accurate quantification.[9]
4. Sample Preparation:
-
Plasma/Biological Samples: Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) is required to remove matrix interferences.[9]
-
Formulations: Simple dilution with the mobile phase followed by filtration.
5. Analysis and Quantification:
-
Inject the prepared samples and standards containing the internal standard.
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualization: LC-MS/MS Experimental Workflow
Caption: General workflow for quantification by LC-MS/MS.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb light in the UV-Vis range.[11][12] While less selective than chromatographic methods, it is highly suitable for the routine analysis of pure substances or simple formulations without interfering excipients.
Data Presentation: UV-Vis Spectroscopy Performance Characteristics
The following table shows typical performance data for UV-Vis spectroscopic methods.
| Parameter | Typical Performance | Source |
| Linearity Range | 5 - 50 µg/mL | [11] |
| Correlation Coefficient (R²) | ≥ 0.998 | [12] |
| Molar Absorptivity (ε) | Compound-specific | - |
| Accuracy (% Recovery) | 98 - 102% | [12] |
| Precision (% RSD) | < 2% | [11] |
Experimental Protocol: UV-Vis Spectroscopy Method
This protocol provides a general method for quantifying this compound using UV-Vis spectroscopy.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a pair of matched quartz cuvettes (1 cm path length).
2. Method Development:
-
Solvent Selection: Choose a solvent in which this compound is freely soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or dilute HCl).
-
Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan the absorbance from 200 to 400 nm to determine the λmax, the wavelength at which the compound absorbs most strongly. This wavelength will be used for quantification to ensure maximum sensitivity.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the reference standard at a concentration of approximately 100 µg/mL in the chosen solvent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to create at least five concentration levels that bracket the expected sample concentration.
-
Sample Preparation: Dissolve the sample (bulk drug or formulation) in the solvent to obtain a concentration within the calibration range. Filtration may be required if excipients are insoluble.
4. Analysis and Quantification:
-
Measure the absorbance of the blank (solvent), standards, and samples at the predetermined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of V. Dihydrochloride in the samples using the linear regression equation from the calibration curve (Beer-Lambert Law).
Visualization: UV-Vis Spectroscopy Logical Relationships
Caption: Logical relationships in UV-Vis quantification.
Comparison Summary
| Feature | HPLC | LC-MS/MS | UV-Vis Spectroscopy |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate (µg/mL) | Very High (pg-ng/mL) | Low (µg/mL) |
| Application | Purity, assay, stability | Bioanalysis, impurity ID | Assay of pure substance |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
| Speed | Moderate | Fast | Very Fast |
The choice of analytical method depends on the specific application. UV-Vis spectroscopy is a simple and rapid choice for routine quality control of the bulk drug. HPLC offers the necessary selectivity and sensitivity for analyzing formulations and stability samples. LC-MS/MS is the gold standard for bioanalytical studies where the highest sensitivity and selectivity are required to measure drug concentrations in complex biological matrices.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. updatepublishing.com [updatepublishing.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automatised online SPE-LC-MS/MS method for the enantioselective determination of chiral β-blockers and antidepressants in wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UV spectroscopy for assay development and pharmaceutical drug formulation - PhosphorTech [phosphortech.com]
- 12. UV spectra of aqueous or ethanolic solutions of twenty-seven active pharmaceutical ingredients | Nikolaychuk | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
Vofopitant Dihydrochloride and Other Pitants: A Comparative Guide to In Vitro Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Vofopitant Dihydrochloride and other selected neurokinin-1 (NK1) receptor antagonists, collectively known as 'pitants'. The data presented herein is intended to assist researchers in evaluating the relative potency of these compounds and in designing future experiments.
In Vitro Potency at the Human NK1 Receptor
The in vitro potency of NK1 receptor antagonists is a critical determinant of their potential therapeutic efficacy. This is typically quantified by measuring the binding affinity (Ki) or the concentration required to inhibit 50% of a specific binding or function (IC50). The following table summarizes the available in vitro potency data for this compound and other notable pitants at the human NK1 receptor.
| Compound | Potency Metric | Value (nM) | Notes |
| This compound | pKi | 0.025 | Converted from a pKi of 10.6. |
| Aprepitant | IC50 | 0.1[1][2] | |
| Maropitant Citrate | - | Data not readily available for human NK1 receptor | Primarily developed and studied for veterinary use. |
| Casopitant Mesylate | - | Described as a potent NK1 antagonist, but specific Ki/IC50 for human receptor not consistently reported in publicly available literature. | Development was discontinued.[3] |
Note on Potency Metrics:
-
pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki value for this compound was calculated from the reported pKi of 10.6.
-
IC50: The concentration of an inhibitor where the response (or binding) is reduced by half. It is a measure of the functional strength of an inhibitor.
Experimental Methodologies
The in vitro potency data presented in this guide are typically determined using one of two key experimental assays: radioligand binding assays and calcium mobilization assays. Detailed protocols for these assays are provided below to facilitate experimental replication and the evaluation of new compounds.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the NK1 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound for the human NK1 receptor.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor agonist/antagonist.
-
Test Compounds: this compound and other pitants of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: e.g., Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human NK1 receptor to confluency.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well filter plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (e.g., this compound) to the wells.
-
Add a fixed concentration of the radioligand to all wells.
-
For determining non-specific binding, add a high concentration of an unlabeled NK1 receptor ligand to a set of control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor, specifically the release of intracellular calcium upon agonist stimulation.
Objective: To determine the IC50 of a test compound in inhibiting agonist-induced calcium mobilization in cells expressing the human NK1 receptor.
Materials and Reagents:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human NK1 receptor.
-
NK1 Receptor Agonist: Substance P.
-
Test Compounds: this compound and other pitants of interest.
-
Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence Plate Reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the NK1 receptor-expressing cells into the microplates and culture overnight to allow for adherence.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Incubate the plate to allow for dye uptake.
-
-
Compound Addition:
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate for a defined period.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the NK1 receptor agonist (Substance P) to all wells to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay Workflow
NK1 Receptor Signaling Pathway
The NK1 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, Substance P, the receptor activates intracellular signaling cascades, primarily through Gq and Gs proteins. This leads to the production of second messengers such as inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately resulting in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC). NK1 receptor antagonists, such as this compound, act by blocking the binding of Substance P to the receptor, thereby inhibiting this signaling pathway.
NK1 Receptor Signaling Cascade
References
Safety Operating Guide
Proper Disposal of Vofopitant Dihydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Vofopitant Dihydrochloride, a non-hazardous substance, within a laboratory setting. Adherence to these protocols is vital for ensuring a safe work environment and minimizing environmental impact.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed during handling and disposal. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. All disposal activities should be conducted in a well-ventilated area, preferably within a fume hood.
Disposal Procedures for this compound
The primary method for the disposal of non-hazardous solid chemical waste, such as this compound, is through the licensed solid waste stream (landfill). However, direct disposal in standard laboratory trash is not permitted without following specific institutional procedures.
Experimental Protocol for Disposal
Objective: To safely and compliantly dispose of solid this compound waste.
Materials:
-
This compound waste
-
Appropriate waste container (e.g., a clean, sealable, and clearly labeled polyethylene (B3416737) bag or a designated non-hazardous solid waste drum)
-
Waste label
-
Personal Protective Equipment (PPE) as required
Procedure:
-
Segregation: Ensure that this compound waste is not mixed with any hazardous materials, including solvents, reactive, corrosive, or toxic chemicals.
-
Containerization: Place the solid this compound waste into a designated, robust, and sealable container. Avoid using glass containers if possible to prevent breakage. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container as "Non-hazardous Solid Waste" and specify the contents, "this compound." Include the date of disposal and the name of the responsible researcher or lab.
-
Storage: Store the sealed and labeled container in a designated waste accumulation area within the laboratory, away from incompatible materials.
-
Institutional Pickup: Arrange for the collection of the non-hazardous solid waste through your institution's Environmental Health and Safety (EHS) department or equivalent waste management service.
Quantitative Data Summary
For the disposal of non-hazardous solid waste like this compound, quantitative limits are generally not specified by regulatory bodies in the same way as for hazardous waste. The focus is on proper segregation and labeling. The following table summarizes key parameters for compliant disposal.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-hazardous solid chemical waste | Based on available Safety Data Sheet (SDS) information. |
| Container Type | Sealable, chemically compatible container (e.g., polyethylene bag or drum). | To prevent spillage and ensure safe handling. |
| Labeling Requirements | "Non-hazardous Solid Waste," Chemical Name, Date, Researcher/Lab Name. | For clear identification and to prevent accidental mismanagement. |
| Segregation | Must be kept separate from all hazardous waste streams (solvents, reactives, corrosives, toxics). | To avoid chemical reactions and ensure proper disposal routing. |
| Disposal Pathway | Via institutional EHS for disposal in a licensed solid waste landfill. Do not dispose of in regular laboratory trash. | Ensures compliance with institutional and local regulations for chemical waste. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.
Personal protective equipment for handling Vofopitant Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Vofopitant Dihydrochloride. Adherence to these procedures is essential to ensure a safe laboratory environment and prevent accidental exposure to this potent neurokinin-1 (NK1) receptor antagonist.
This compound is a selective and orally available antagonist of the tachykinin NK1 receptor.[1][2] While a Safety Data Sheet (SDS) from at least one supplier classifies it as not a hazardous substance or mixture under GHS, its potent pharmacological activity necessitates careful handling to avoid inadvertent biological effects.[3] It has been studied for its antiemetic and anxiolytic properties.[4]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following personal protective equipment and engineering controls are mandatory when handling this compound.
| Control Type | Requirement | Rationale |
| Engineering Controls | Chemical Fume Hood or Ventilated Enclosure | To prevent inhalation of airborne particles, especially when handling the powdered form. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if weighing or handling large quantities outside of a ventilated enclosure. | To prevent inhalation of the powder. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood or other suitable ventilated enclosure.
-
Before weighing, ensure the balance is clean and placed on a stable surface.
-
Use appropriate weighing paper or a container to prevent contamination of the balance.
-
If the vial contains small amounts of powder entrapped in the cap, briefly centrifuge the vial to collect all the product at the bottom.[1]
2. Solution Preparation:
-
When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the experimental protocol and subsequent analyses.
3. Administration and In-Vivo Studies:
-
For researchers conducting animal studies, this compound has been administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injections in research settings.[5]
-
Use appropriate animal handling and restraint techniques to minimize the risk of needlestick injuries.
-
All procedures should be in accordance with approved animal care and use protocols.
4. Post-Handling:
-
After handling, decontaminate all surfaces and equipment. A common method is to wipe surfaces with a suitable solvent (e.g., 70% ethanol) to remove any residual compound.[6]
-
Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately.[3]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be placed in a designated, sealed chemical waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
